Dibromsalan

Catalog No.
S563032
CAS No.
87-12-7
M.F
C13H9Br2NO2
M. Wt
371.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibromsalan

CAS Number

87-12-7

Product Name

Dibromsalan

IUPAC Name

5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide

Molecular Formula

C13H9Br2NO2

Molecular Weight

371.02 g/mol

InChI

InChI=1S/C13H9Br2NO2/c14-8-1-4-10(5-2-8)16-13(18)11-7-9(15)3-6-12(11)17/h1-7,17H,(H,16,18)

InChI Key

CTFFKFYWSOSIAA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br

Synonyms

4',5-dibromosalicylanilide, dibromsalan

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br

The exact mass of the compound Dibromsalan is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81947. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chemical Profile and Known Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Dibromsalan (4',5-dibromosalicylanilide) is a halogenated salicylanilide. The table below summarizes its core properties and known mechanisms from available data.

Property Description
Chemical Formula C₁₃H₉Br₂NO₂ [1]
IUPAC Name 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide [2]
Molecular Weight 371.028 g/mol [1]
Drug Status Experimental; previously used in cosmetic products before regulatory action [3].
Primary Documented Use Used as an antibacterial and antifungal disinfectant; also has molluscicidal properties [4].
Inferred Mechanism of Action Acts as a mitochondrial uncoupler, disrupting oxidative phosphorylation. This mechanism is well-established for the closely related drug Niclosamide, which shares the critical salicylanilide structure [4].

Proposed Experimental Framework

Since direct studies on this compound's mechanism are scarce, the following experimental protocols are proposed based on established research for its analog, Niclosamide [4].

Experiment 1: Validate Mitochondrial Uncoupling Activity

This experiment tests the hypothesis that this compound disrupts mitochondrial energy production.

  • Objective: To determine if this compound acts as a mitochondrial uncoupler in fungal cells.
  • Principle: Uncouplers dissipate the proton gradient across the mitochondrial inner membrane, leading to increased oxygen consumption without ATP production.
  • Materials:
    • Fungal cell culture (e.g., Candida albicans)
    • This compound (DBS) in DMSO
    • Niclosamide (positive control)
    • Oxygenph system (e.g., Clark-type electrode)
    • Isolation buffer for mitochondria
    • Substrates (e.g., succinate, ADP)
  • Methodology:
    • Isolate Mitochondria: Prepare intact mitochondria from the log-phase fungal culture.
    • Baseline Respiration: Add substrates to the oxygenph chamber to establish State 2 respiration.
    • Induce Phosphorylation: Add ADP to induce State 3 respiration (coupled).
    • Administer Compound: Introduce increasing concentrations of this compound and observe the oxygen consumption rate.
    • Compare to Controls: Compare the effects to Niclosamide and a vehicle control (DMSO).
  • Expected Outcome: A dose-dependent increase in oxygen consumption rate after ADP is depleted, indicating uncoupling.

The following diagram outlines the core logic of this mitochondrial uncoupling mechanism:

DBS This compound (DBS) Mito Mitochondrial Membrane DBS->Mito ProtonGradient Proton Gradient (H+) Mito->ProtonGradient Disrupts ATP_Synth ATP Synthesis ProtonGradient->ATP_Synth Power Failure Energy Energy Dissipated as Heat ProtonGradient->Energy Uncoupled Reduced ATP Reduced ATP ATP_Synth->Reduced ATP

Diagram 1: Proposed mechanism of this compound as a mitochondrial uncoupler, disrupting the proton gradient and inhibiting ATP production.

Experiment 2: Determine Antifungal Efficacy

This experiment establishes the minimum effective concentration of this compound against various fungal pathogens.

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic fungi.
  • Principle: The MIC is the lowest concentration of an antimicrobial that prevents visible growth.
  • Materials:
    • Fungal strains (e.g., Candida auris, Candida glabrata, Aspergillus fumigatus)
      • This compound stock solution
      • 96-well microtiter plates
      • RPMI-1640 broth
      • Spectrophotometer (for reading optical density)
  • Methodology (Broth Microdilution, based on CLSI guidelines):
    • Prepare Compound Dilutions: Perform two-fold serial dilutions of this compound in the broth across the 96-well plate.
    • Inoculate: Standardize fungal suspensions and inoculate each well.
    • Incubate: Incubate plates at 35°C for 24-48 hours.
    • Read Results: The MIC is the first well with no visible turbidity. Confirm fungicidal vs. fungistatic activity by sub-culturing from clear wells onto agar plates.
  • Expected Outcome: A table of MIC values (µg/mL) demonstrating the spectrum and potency of this compound's antifungal activity.

Research Gaps and Future Directions

The repurposing of salicylanilides is a promising avenue for antifungal development. Key areas for further investigation include:

  • Structure-Activity Relationship (SAR): Systematically modify the halogen substituents on the this compound scaffold to optimize antifungal potency and improve aqueous solubility. The simple synthesis of salicylanilides makes this highly feasible [4].
  • Solubility and Bioavailability: A major hurdle for Niclosamide is its low aqueous solubility. Research should focus on formulating this compound as a salt (e.g., ethanolamine or piperazine salt) or in nano-formulations to enhance its bioavailability for potential systemic use [4].
  • In Vivo Efficacy: The critical step will be to evaluate the efficacy of optimized this compound analogs in animal models of fungal infections (e.g., disseminated candidiasis).

Important Safety and Regulatory Note

It is crucial to note that the FDA has deemed halogenated salicylanilides, including this compound and Tribromsalan, as potentially harmful. Their use in cosmetic products is prohibited because they are capable of causing severe, persistent photosensitization in users [3]. Any drug development effort must thoroughly address these toxicity concerns.

References

Dibromsalan literature review and background

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Regulatory Status

The table below summarizes the core identification and regulatory information for Dibromsalan:

Property Description
IUPAC Name 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide [1]
Molecular Formula C₁₃H₉Br₂NO₂ [1]
CAS Registry Number 14839 [1]
Chemical Class Halogenated Salicylanilide [2] [3]
Primary Historical Use Antibacterial and antifungal disinfectant [2] [3].
Current Regulatory Status Prohibited in cosmetics by the U.S. FDA and the European Union [4].

Background and Mechanism of Action

This compound belongs to a class of compounds known as halogenated salicylanilides [2] [3]. These compounds were developed in the 1950s, with this compound and others like Tribromsalan being used as biocidal agents [2] [3]. Their primary mechanism of action, shared with the well-known anthelmintic drug Niclosamide, is believed to be the suppression of mitochondrial oxidative phosphorylation, effectively uncoupling the mitochondrial electron transport chain [2] [3].

This mechanism is attributed to the weakly acidic phenolic OH group, which can act as a protonophore, dissipating the proton gradient across the mitochondrial membrane and disrupting ATP production [2] [3]. The following diagram illustrates this mitochondrial uncoupling mechanism.

G Substrate Substrate Complexes Electron Transport Chain (I-IV) Substrate->Complexes e⁻ O2 O2 Complexes->O2 e⁻ ProtonGradient Proton Gradient (High Intermembrane [H+]) Complexes->ProtonGradient Pumps H⁺ ATPase ATPase ATP ATP ATPase->ATP ProtonGradient->ATPase H⁺ flow back Uncoupler This compound / Salicylanilides Uncoupler->ProtonGradient Shuttles H⁺ Dissipates Gradient

Diagram: Proposed mitochondrial uncoupling mechanism of salicylanilides like this compound. They shuttle protons across the inner mitochondrial membrane, dissipating the gradient needed to drive ATP synthesis.

Related Compounds & Research Context

While direct data on this compound is scarce, research on structurally related salicylanilides provides valuable context for its potential applications and properties. The table below compares key members of this chemical family.

Compound Name Key Structural Features Documented Bioactivities & Uses
This compound 5-Bromo, 4'-Bromo [1] Historic use as an antibacterial/antifungal disinfectant [2] [3].
Niclosamide 5-Chloro, 2'-Chloro, 4'-Nitro [2] [3] Approved anthelmintic; repurposed for cancer, antiviral, and significant antifungal applications; mitochondrial uncoupler [2] [3].
Rafoxanide 3,5-Diiodo, 3',5'-Dichloro [2] Veterinary anthelmintic; demonstrated antifungal activity against pathogens like Candida albicans [2].
Closantel 5-Chloro, 3,5'-Diiodo [2] Veterinary anthelmintic; demonstrated antifungal activity [2].

Based on the shared mechanism, the antifungal potential of this compound likely stems from its ability to disrupt fungal energy production. The diagram below outlines a general experimental workflow for evaluating this activity, based on methodologies applied to similar compounds.

G Start Antifungal Activity Assessment Step1 In Vitro Susceptibility Testing Start->Step1 Step2 Mechanism of Action Studies Start->Step2 Step3 Cytotoxicity & Selectivity Assessment Start->Step3 Step4 In Vivo Efficacy Models Start->Step4 Method1a • Broth Microdilution (MIC/MFC) • Agar Diffusion Step1->Method1a Method2a • ATP Assay • Membrane Potential Probes • Metabolic Flux Analysis Step2->Method2a Method3a • Assays on Mammalian Cell Lines • Calculation of Selectivity Index Step3->Method3a Method4a • Infection Models (e.g., murine) Step4->Method4a

Diagram: A generalized experimental workflow for evaluating the antifungal properties and mechanisms of a compound like this compound.

Research Gaps and Future Directions

The current information highlights several areas where further investigation is needed for this compound:

  • Modern Antifungal Screening: Its efficacy needs to be evaluated against contemporary drug-resistant fungal strains, such as Candida auris and Candida glabrata [2] [3].
  • Structure-Activity Relationship (SAR): Systematic studies could clarify how the bromine substitutions in this compound influence its potency and selectivity compared to chlorinated or iodinated analogs like Niclosamide and Rafoxanide [2].
  • Bioavailability Optimization: Like Niclosamide, this compound likely has low aqueous solubility [2] [3]. Research into formulation strategies (e.g., salt formation, nano-encapsulation) would be critical for any therapeutic development [2].

References

Dibromsalan preliminary investigation findings

Author: Smolecule Technical Support Team. Date: February 2026

Dibromsalan: Chemical & Physical Profile

The table below summarizes the fundamental chemical and physical characteristics of this compound from the search results [1] [2] [3].

Property Value / Description
CAS Number 87-12-7 [1] [2] [3]
IUPAC Name 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide [1]
Molecular Formula C₁₃H₉Br₂NO₂ [1] [2] [3]
Molecular Weight 371.02 g/mol [1] [2] [3]
Synonyms 4',5-Dibromosalicylanilide; Temasept [1] [2]
Melting Point 238 - 245 °C [1]
Estimated Density 1.7990 (rough estimate) [3]
Solubility Poor aqueous solubility; soluble in organic solvents (e.g., ethanol, DMSO) [1]
Log P (XLogP3) 4.7 (indicates high lipophilicity) [1]
Hydrogen Bond Donors 2 [1]
Hydrogen Bond Acceptors 2 [1]

Historical Context and Research Notes

This compound was historically investigated as a potential anti-infective agent during the 1950s and 1960s [1]. Here is a summary of its research status and known activities:

  • Historical Investigation: Early studies explored its effectiveness against various bacterial and fungal infections, including tuberculosis, leprosy, and candidiasis. However, it never achieved widespread clinical use due to mixed results regarding its efficacy and potential side effects [1].
  • Mechanism of Action: The exact antimicrobial mechanism is not fully understood. It is theorized to disrupt bacterial cell membranes or interfere with essential microbial enzymes [1]. As a salicylanilide, its action may be related to mitochondrial uncoupling, a mechanism noted for other drugs in this class like Niclosamide [4].
  • Current Research Interest: While no longer a therapeutic candidate, this compound remains of scientific interest for:
    • Studying mechanisms of action to inform new drug design [1].
    • Preliminary exploration of its activity against emerging multidrug-resistant pathogens [1].
    • Chemical and structural characterization to aid synthetic chemistry [1].

Experimental Workflow for Antimicrobial Testing

Although detailed protocols for this compound were not located, the general workflow for evaluating the antimicrobial activity of a compound typically involves the steps below. This is a synthesized representation based on standard microbiological methods.

compound_synthesis Compound Synthesis/ Characterization stock_prep Stock Solution Preparation compound_synthesis->stock_prep microbial_culture Microbial Culture & Standardization stock_prep->microbial_culture assay Inoculation & Incubation (e.g., Broth Microdilution) microbial_culture->assay analysis Analysis: MIC / MFC Determination assay->analysis mech_studies Mechanistic Studies analysis->mech_studies

General workflow for evaluating compound antimicrobial activity.

Chemical Relationships and Structural Analogues

This compound belongs to the salicylanilide drug class. The diagram below illustrates its structural relationship to other significant compounds in this family [1] [4].

Salicylanilide Salicylanilide Core Structure This compound This compound (Antimicrobial) Salicylanilide->this compound  Halogenation   Niclosamide Niclosamide (Anthelmintic) Salicylanilide->Niclosamide  Different  Substituents Vet_Agents Closantel, Rafoxanide (Veterinary Anthelmintics) Salicylanilide->Vet_Agents  Different  Substituents

Structural relationships of this compound within the salicylanilide drug class.

References

Dibromsalan spectroscopic characterization methods

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Dibromsalan

This compound, also known as 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide, is a halogenated salicylanilide [1]. Its core structure consists of two aromatic rings linked by an amide bond, with bromine atoms at specific positions that define its chemical properties [1].

The table below summarizes its key identifiers:

Property Description
Systematic Name 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide [2] [1]
CAS Registry Number 87-12-7 [1]
Molecular Formula C₁₃H₉Br₂NO₂ [2] [1] [3]
Molecular Weight 371.02 g/mol [1]
SMILES C1=CC(=CC=C1NC(=O)C2=C(C=CC(=C2)Br)O)Br [1] [3]
InChI Key CTFFKFYWSOSIAA-UHFFFAOYSA-N [3]

Primary Analytical Method: HPLC-FLD

The most robust and well-documented analytical method for this compound is a High-Performance Liquid Chromatography method coupled with a Fluorescence Detector (HPLC-FLD), developed for its determination in cosmetic products [4].

Experimental Protocol

The following workflow illustrates the key steps in the analytical process:

G Start Sample Preparation A Extraction with Acetonitrile Start->A Weigh sample B Centrifugation A->B Ultrasonicate C Chromatographic Separation B->C Collect supernatant D Fluorescence Detection C->D Analyte elution E Data Analysis D->E Peak identification and quantification

  • Sample Preparation: An exact amount of the cosmetic product is weighed. The analytes are then extracted using acetonitrile as the solvent, typically assisted by ultrasonication to ensure complete dissolution and extraction from the complex cosmetic matrix [4].
  • Instrumental Configuration:
    • Chromatograph: High-Performance Liquid Chromatography (HPLC) system.
    • Detector: Fluorescence Detector (FLD). The specific excitation and emission wavelengths were optimized in the method but are not explicitly stated in the abstract [4].
    • Column: A T3 column was used for separation [4]. This is a type of reverse-phase C18 column designed to retain very polar compounds.
    • Mobile Phase: A gradient elution program with a mixture of:
      • Eluent A: 0.1% formic acid in water [4].
      • Eluent B: Acetonitrile [4].
      • The gradient started with a higher proportion of aqueous phase (50%) and increased the organic (acetonitrile) proportion over time to elute the different salicylanilides [4].
    • Column Temperature: The temperature was optimized for performance, though the specific value is not listed in the abstract [4].
Analytical Performance Data

This HPLC-FLD method has been rigorously validated, demonstrating high performance as summarized below:

Performance Parameter Result for this compound
Linear Range 200 - 5000 μg kg⁻¹ [4]
Correlation Coefficient (R²) > 0.9996 [4]
Limit of Detection (LOD) 13.8 - 42.9 μg kg⁻¹ (range for the 7 salicylanilides) [4]
Limit of Quantification (LOQ) 46.0 - 143 μg kg⁻¹ (range for the 7 salicylanilides) [4]
Recovery 70% - 110% (range for the 7 salicylanilides) [4]
Precision (RSD) < 13% [4]

Other Characterization Techniques & Data Gaps

While the HPLC-FLD method is established for quantification, a full spectroscopic characterization of this compound requires data from several other techniques:

  • Mass Spectrometry (MS): According to PubChem Lite, the predicted monoisotopic mass is 370.89795 Daltons [3]. The page also lists predicted collision cross-section (CCS) values for various adducts, which are valuable for identification using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) [3]. For example, the [M+H]+ adduct has an m/z of 369.90728 [3].
  • Missing Spectroscopic Data: The search results did not provide experimental data or detailed protocols for other key characterization techniques, including:
    • Nuclear Magnetic Resonance (NMR) Spectroscopy (for confirming molecular structure and purity).
    • Infrared (IR) Spectroscopy (for identifying functional groups like amide, hydroxyl, and C-Br bonds).
    • Ultraviolet-Visible (UV-Vis) Spectroscopy (for characterizing the chromophores of the molecule).

Recommendations for Further Research

To obtain a complete spectroscopic profile of this compound, consider these steps:

  • Consult Specialized Databases: Search in-depth spectral databases such as SciFinder Reaxys, or the NIST Mass Spectrometry Data Center, which often contain curated NMR, MS, and IR spectra for a vast number of compounds.
  • Review Foundational Literature: The methods and data you need may be available in older, foundational chemistry literature from the 1960s-1980s, when the compound was first synthesized and studied. The commercial supplier webpage mentions studies from the 1950s and 1960s exploring its anti-infective properties [1].
  • Experimental Determination: If the data is unavailable, you would need to obtain a pure standard and perform the characterization using NMR, IR, and MS to build your own comprehensive spectral library.

References

Known Information and Inherent Research Gaps

Author: Smolecule Technical Support Team. Date: February 2026

Dibromsalan is identified as a halogenated salicylanilide, historically used in cosmetic and consumer products like soaps for its antibacterial properties [1] [2]. Current research is primarily focused on analytical methods for detection in cosmetics [1], rather than therapeutic application or deeper biological interaction.

The table below summarizes the core research gaps based on the limited available information.

Gap Category Description & Implications
Knowledge & Evidence Gap Lack of understanding of its mechanism of action at a molecular level, pharmacokinetics (absorption, distribution, metabolism, excretion), and toxicological profile beyond topical use [1] [2].
Contextual & Population Gap Complete absence of data on its efficacy and safety in modern therapeutic contexts (e.g., against drug-resistant bacteria) or in human populations via any route of administration.
Methodological Gap While an HPLC detection method exists [1], there is a lack of established, validated protocols for evaluating its biological activity (e.g., MIC assays) or systemic toxicity in pre-clinical models.

Proposed Experimental Pathways

To address these gaps, a multi-phase research program is required. The workflow for this program can be visualized as follows:

G Start Phase 1: Compound Characterization A1 Analytical Method Development/ Validation (HPLC-MS) Start->A1 A2 In-silico Screening for Target Prediction Start->A2 A3 Synthesis & Purification of Reference Standard Start->A3 B1 Phase 2: In-Vitro Profiling A1->B1 Validated Method A2->B1 Hypothesis A3->B1 Pure Compound C1 Antibacterial Assays (MIC, MBC) B1->C1 C2 Cytotoxicity Profiling (on mammalian cell lines) B1->C2 C3 Mechanism of Action Studies (e.g., membrane integrity) B1->C3 D1 Phase 3: In-Vivo & Pre-Clinical C1->D1 Promising Activity C2->D1 Acceptable Safety Window E1 ADME/Toxicokinetic Studies D1->E1 E2 Efficacy Models (e.g., topical infection) D1->E2 E3 Repeat-Dose Toxicity Studies D1->E3

Phase 1: Compound Re-characterization and In-silico Analysis
  • Analytical Method Development: The existing HPLC-fluorescence detection method for cosmetics [1] should be re-validated and adapted for biological matrices (e.g., plasma, tissue homogenates) using mass spectrometry (HPLC-MS) for greater specificity and sensitivity.
  • In-silico Target Prediction: Use computational tools to predict potential protein targets and off-target interactions, providing a hypothesis for its mechanism of action.
  • Compound Sourcing/Synthesis: Secure a high-purity sample (>95% by HPLC) for all studies. Detailed synthesis protocols can be adapted from general dibromination and salicylanilide synthesis literature [3].
Phase 2: In-Vitro Biological Profiling
  • Antibacterial Activity Assay:
    • Objective: Determine minimum inhibitory concentration (MIC) and bactericidal concentration (MBC).
    • Protocol: Follow CLSI guidelines using a panel of Gram-positive (e.g., S. aureus, S. epidermidis) and Gram-negative bacteria. Include modern drug-resistant strains (MRSA). Use broth microdilution in 96-well plates.
  • Cytotoxicity Screening:
    • Objective: Establish a preliminary safety profile.
    • Protocol: Use mammalian cell lines (e.g., HEK-293, HepG2). Treat cells with a concentration range of this compound for 24-48 hours. Measure cell viability using MTT or Alamar Blue assays. Calculate the IC50.
  • Mechanism of Action Studies:
    • Objective: Elucidate the primary antibacterial mechanism.
    • Protocol: Perform assays to test for membrane disruption (e.g., propidium iodide uptake, ATP leakage). Compare against known membrane disruptants and ionophores.
Phase 3: In-Vivo and Pre-Clinical Evaluation
  • ADME and Toxicokinetic Studies:
    • Objective: Understand the compound's behavior in a living system.
    • Protocol: Administer a single dose to animal models (e.g., rats) via the intended route (e.g., topical, oral). Collect serial blood and tissue samples over 24 hours. Use the validated HPLC-MS method to quantify this compound and identify metabolites.
  • Efficacy in Animal Models:
    • Objective: Confirm in-vitro activity in a complex biological system.
    • Protocol: Use a murine superficial skin infection model with a relevant pathogen (e.g., MRSA). Topically apply formulations containing this compound versus a vehicle control and a standard-of-care antibiotic.
  • Repeat-Dose Toxicity Study:
    • Objective: Identify target organs of toxicity and determine a No Observed Adverse Effect Level (NOAEL).
    • Protocol: A 14 to 28-day study in two species (rat and mouse), with detailed clinical observations, clinical pathology, and histopathology.

Strategic Opportunities and Considerations

Given the lack of prior data, research on this compound presents a unique opportunity to build a modern development program from the ground up.

  • Positioning as a Repurposed Agent: Its historical use provides a baseline safety profile for topical application, potentially streamlining development for new topical antimicrobials.
  • Addressing Antimicrobial Resistance (AMR): It is crucial to evaluate its activity against contemporary multidrug-resistant pathogens. A lack of cross-resistance could indicate a novel mechanism.
  • Regulatory Pathway: As a "New Drug" according to the FDA [4], any new therapeutic application will require a full Investigational New Drug (IND) application and rigorous clinical trials. Early engagement with regulatory bodies is essential.
  • Intellectual Property: Novel formulations, specific therapeutic uses (e.g., for MRSA decolonization), or new salt forms may be patentable.

References

Chemical Identity and Properties of Dibromsalan

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key identifying information and selected physical properties for Dibromsalan.

Property Category Details
IUPAC Name 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide [1] [2]
CAS Registry Number 87-12-7 [3] [2]
Molecular Formula C₁₃H₉Br₂NO₂ [3] [2]
Molecular Weight 371.02 g/mol [3] [2]
Physical Properties Very sparingly soluble in water; sparingly soluble in ethanol; soluble in acetone and dimethylformamide [2].
Density 1.799 g/cm³ (estimate) [2]
Boiling Point 387.8 °C at 760 mmHg (estimate) [3]
Flash Point 188.4 °C (estimate) [3]
Primary Uses Broad-spectrum antimicrobial agent; used as a disinfectant and microbicide in products like soaps and plastics [2].

Current Limitations and Research Gaps

It is important to note the following limitations:

  • No Detailed Synthesis Protocol: The searched literature confirms this compound is produced from salicylanilide and bromine in acetic acid [2], but a detailed, step-by-step experimental procedure is not provided.
  • Lack of Quantitative Data: Parameters such as exact quantities, reaction temperature and time, workup, and purification methods are unavailable from these sources.

A Proposed Workflow for Protocol Development

To proceed with the synthesis, you would need to develop and optimize a full protocol. The diagram below outlines a logical workflow for this process, from initial setup to final analysis.

Start Start: Define Reaction (Salicyanilide + Br₂ in AcOH) Setup Reaction Setup Start->Setup Params Key Parameters to Optimize Setup->Params Monitoring Reaction Monitoring (TLC, HPLC) Params->Monitoring After optimization P1 Molar Ratios Params->P1 P2 Temperature Params->P2 P3 Reaction Time Params->P3 P4 Solvent Volume Params->P4 P5 Workup Conditions Params->P5 Workup Reaction Workup (Precipitation, Filtration) Monitoring->Workup Purification Purification (Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, MP) Purification->Analysis Protocol Finalized Protocol Analysis->Protocol

The workflow above highlights that critical parameters like molar ratios and temperature need to be determined experimentally. Here are some methodological considerations to guide this process:

  • Reaction Basis: The known reaction condition (salicylanilide + bromine in acetic acid) is a starting point [2]. Handling bromine requires strict safety precautions.
  • Bromination Methods: While not specific to this compound, general methods for introducing bromine exist. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) is a stable, solid brominating agent that can be used without a catalyst under mild conditions [4]. Alternatively, a system of potassium bromide (KBr) with orthoperiodic acid in a dichloromethane-water mixture can brominate various substrates at room temperature [4].
  • Purification Strategy: Given this compound's low solubility in water, the crude product will likely precipitate and can be collected via filtration. Further purification can be achieved through recrystallization from a suitable solvent like ethanol or acetone [2].
  • Analysis and Confirmation: The final product should be characterized by its melting point and analyzed by techniques such as ¹H NMR spectroscopy and mass spectrometry to confirm its identity and purity [5].

References

Application Notes: HPLC Analysis of Dibromsalan in Cosmetics

Author: Smolecule Technical Support Team. Date: February 2026

1. Regulatory Context and Analytical Need Dibromsalan is a halogenated salicylanilide with antibacterial properties. Due to its potential to cause photosensitization and contact dermatitis, its use in cosmetic products is prohibited by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Union under Annex II of Regulation (EC) No. 1223/2009 [1]. Monitoring its presence, even at trace levels, is therefore critical for ensuring consumer safety. Developing sensitive, specific, and reliable analytical methods is essential for regulatory compliance and quality control.

2. Optimal Chromatographic Conditions A method for the simultaneous determination of seven halogenated salicylanilides, including this compound, has been established using High Performance Liquid Chromatography with a Fluorescence Detector (HPLC-FLD) [2]. This method was optimized for several parameters:

  • Column: A T3 column was selected to provide the necessary retention and separation for the seven analytes.
  • Mobile Phase: A gradient elution program was employed, consisting of:
    • Mobile Phase A: 0.1% formic acid in water
    • Mobile Phase B: Acetonitrile The gradient started at 50% Mobile Phase A [2].
  • Detection: A fluorescence detector (FLD) was used, which offers higher sensitivity and selectivity for this compound compared to a UV-Vis detector, thereby reducing potential matrix interferences.
  • Temperature: The column temperature was optimized to enhance separation efficiency and reproducibility.

3. Method Performance and Validation Data The developed HPLC-FLD method was rigorously validated, demonstrating performance characteristics suitable for the analysis of restricted substances [2].

Table 1: Key Validation Parameters for the HPLC-FLD Analysis of this compound

Parameter Result for this compound
Linear Range 200 - 5,000 μg kg⁻¹
Correlation Coefficient (r²) > 0.9996
Limit of Detection (LOD) 42.9 μg kg⁻¹
Limit of Quantification (LOQ) 143 μg kg⁻¹
Recovery 70% - 110%
Precision (RSD) < 13%

The method exhibits excellent linearity, high sensitivity with low LOD and LOQ, and acceptable accuracy and precision for the determination of this compound residues in complex cosmetic matrices [2].

4. Advantages of the HPLC-FLD Methodology

  • Simplicity and Efficiency: The sample preparation involves straightforward extraction with acetonitrile, followed by ultrasonication and centrifugation [1] [2].
  • High Throughput: The method allows for the simultaneous analysis of seven related halogenated salicylanilides in a single run, making it highly efficient for screening purposes.
  • Green Chemistry Considerations: While this method uses acetonitrile, general advancements in HPLC aim to reduce organic solvent consumption. For instance, micellar liquid chromatography using surfactants like sodium dodecyl sulphate (SDS) has been explored as a greener alternative for other compounds, though it has not been reported for this compound specifically [3].

Detailed Analytical Protocol

1. Scope This protocol describes a detailed procedure for the extraction, separation, identification, and quantification of this compound in cosmetic products using HPLC-FLD.

2. Experimental 2.1. Materials and Reagents

  • Analytical Standards: this compound (purity ≥ 95%, recommended).
  • Solvents: HPLC-grade acetonitrile, formic acid.
  • Water: Deionized water, purified via a Milli-Q or equivalent system.
  • Cosmetic Samples: Creams, lotions, powders, etc.
  • Equipment: HPLC system equipped with a fluorescence detector, analytical balance, ultrasonic bath, centrifuge, vortex mixer, and syringe filters (nylon, 0.22 μm or 0.45 μm).

2.2. Instrumentation and Conditions Table 2: Detailed HPLC-FLD Instrumental Conditions

Parameter Specification
HPLC Column T3 Column (e.g., 150 mm x 4.6 mm, 5 μm)

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | | Gradient Program | Time (min) / %B: 0/50 → 10/95 → 15/95 → 15.1/50 → 20/50 | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 μL | | FLD Wavelengths | Excitation: 300 nm, Emission: 400 nm (Example)* |

Note: The specific excitation and emission wavelengths should be optimized and confirmed using the pure this compound standard [2].

2.3. Step-by-Step Procedure

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and make up to volume with acetonitrile to prepare a 1 mg/mL stock solution.
    • Dilute the stock solution serially with acetonitrile to prepare working standard solutions for calibration (e.g., 0.2, 1, 2, 4, 5 μg/mL).
  • Sample Preparation (Extraction):

    • Accurately weigh about 1.0 g of homogenized cosmetic sample into a 15 mL centrifuge tube.
    • Add 10 mL of acetonitrile to the tube.
    • Vortex the mixture vigorously for 1 minute.
    • Sonicate the tube in an ultrasonic bath for 20 minutes.
    • Centrifuge the sample at 6000 rpm for 10 minutes to separate the solid residue [1].
    • Pass the supernatant through a 0.22 μm syringe filter into an HPLC vial for analysis.
  • HPLC Analysis:

    • Set up the HPLC system according to the conditions in Table 2.
    • Allow the system to stabilize and achieve a stable baseline.
    • Inject the working standard solutions to establish the calibration curve.
    • Inject the prepared sample solutions.
    • Identify this compound in samples by comparing its retention time with the standard. Quantify the concentration using the calibration curve.

3. Workflow Summary The following diagram summarizes the entire analytical workflow, from sample preparation to final analysis.

Troubleshooting and Practical Notes

  • Peak Tailing: If peak tailing is observed for this compound, ensure the mobile phase pH is consistent and consider conditioning the column with the mobile phase. Using a dedicated T3 column designed for polar compounds is recommended.
  • Low Recovery: If recovery from the sample matrix is low, investigate the extraction efficiency. Testing different extraction solvents (e.g., methanol) or extending the sonication time may be necessary.
  • System Suitability: Before analyzing samples, perform a system suitability test by injecting a standard. Critical parameters like retention time reproducibility, peak asymmetry, and theoretical plate count should meet predefined criteria [3].
  • Matrix Effects: For complex cosmetic matrices, standard addition calibration is recommended to compensate for matrix effects that may enhance or suppress the analytical signal.

References

Chemical Profile and Proposed Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Dibromsalan is a halogenated salicylanilide. While specific data was limited, insights can be drawn from its close relative, Niclosamide, a well-studied salicylanilide anthelmintic drug [1].

The table below summarizes the core chemical properties and the proposed mechanism based on niclosamide's activity:

Property Description for this compound / Salicylanilide Class
Chemical Class Halogenated salicylanilide [1].
Core Structure Substituted salicylanilide (two aromatic rings linked by an amide bond) [1].
Key Functional Groups Phenolic hydroxyl group (-OH); Halogen substituents (Bromine) [1].
Proposed Primary Mechanism Mitochondrial uncoupling via protonophoric activity [1].
Physicochemical Property High lipophilicity (high LogP); weak acidity of the phenolic OH group [1].

The proposed antifungal mechanism involves mitochondrial uncoupling. The weakly acidic phenolic proton can dissociate, and the molecule can shuttle protons across the mitochondrial inner membrane, dissipating the proton gradient essential for ATP production. This disruption of energy metabolism leads to fungicidal activity [1].

The following diagram illustrates this proposed mechanism:

G This compound This compound MitoMembrane Mitochondrial Inner Membrane This compound->MitoMembrane Shuttles H+ ProtonGradient H+ Gradient Disruption MitoMembrane->ProtonGradient Dissipates ATPDepletion ATP Depletion ProtonGradient->ATPDepletion Causes Fungicidal Fungicidal Effect ATPDepletion->Fungicidal

Proposed Antifungal Susceptibility Testing Protocol

This section outlines a standard broth microdilution method, adapted from general antifungal testing principles and the biological context of salicylanilides [1]. You can use this as a template for developing definitive protocols.

Objective

To determine the in vitro antifungal activity of this compound against a panel of clinically relevant fungal pathogens by measuring the Minimum Inhibitory Concentration (MIC).

Materials
  • Test Compound: this compound (e.g., purity ≥95% by HPLC).
  • Stock Solution: Prepare a 10 mg/mL stock solution in DMSO. Filter-sterilize (0.22 µm filter).
  • Fungal Strains: Recommended control strains: Candida albicans (ATCC 90028), Candida auris, Aspergillus fumigatus (ATCC 204305). Include clinical isolates as required.
  • Culture Media: RPMI-1640 broth with MOPS buffer (pH 7.0), prepared according to CLSI guidelines (e.g., M27/M38 documents).
  • Equipment: Sterile 96-well flat-bottom microtiter plates, multichannel pipettes, automated plate reader.
Broth Microdilution Procedure

The workflow for determining the Minimum Inhibitory Concentration (MIC) is as follows:

G Prep 1. Prepare Compound Dilutions Inoculum 2. Standardize Fungal Inoculum Prep->Inoculum Inoculate 3. Inoculate Plate Inoculum->Inoculate Incubate 4. Incubate Inoculate->Incubate Read 5. Read MIC Endpoint Incubate->Read End End Read->End Start Start Start->Prep

Step 1: Prepare Compound Dilutions

  • Dispense 100 µL of culture medium into all wells of the microtiter plate except those in the first column.
  • In the first column, add 200 µL of the this compound stock solution (10 mg/mL) to well A1 for the highest concentration.
  • Perform a two-fold serial dilution: Transfer 100 µL from well A1 to A2, mix, then 100 µL from A2 to A3. Repeat across the plate. Discard 100 µL from the final well. The typical concentration range should cover 64 µg/mL to 0.125 µg/mL or lower.
  • Include controls: Growth control (medium + inoculum + DMSO, no compound), Sterility control (medium only), Compound control (medium + highest compound concentration, no inoculum).

Step 2: Standardize Fungal Inoculum

  • Grow yeast isolates on Sabouraud Dextrose Agar for 24-48 hours. For moulds, use spores harvested from mature cultures.
  • Prepare suspensions in saline and adjust turbidity spectrophotometrically to a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL for yeasts).
  • Further dilute this suspension in RPMI-1640 medium to achieve a final working inoculum of ~0.5-2.5 x 10³ CFU/mL.

Step 3: Inoculate Plate

  • Add 100 µL of the standardized inoculum to all test wells and the growth control well. Add 100 µL of sterile medium to the sterility control well.
  • The final volume in each test well is 200 µL, with a final DMSO concentration not exceeding 1% (v/v).

Step 4: Incubate

  • Seal the plate with a lid and incubate statically at 35°C.
  • Read results after 24 hours for Candida spp. and 48 hours for Aspergillus spp. (or until growth is visible in the control well).

Step 5: Read MIC Endpoint

  • The MIC is the lowest concentration of this compound that prevents any visible growth (or causes ~50% inhibition for moulds, as per relevant guideline) compared to the growth control well.

Research Gaps and Future Directions

The lack of specific protocols for this compound in the available literature highlights an area for further investigation. Future work should focus on:

  • Mechanistic Confirmation: Directly validating the mitochondrial uncoupling mechanism in fungi using assays like the Seahorse XF Analyzer.
  • Spectrum of Activity: Systematically testing against a wider panel of fungal pathogens, including resistant strains like Candida auris.
  • Cytotoxicity: Establishing a selectivity index by determining cytotoxicity in mammalian cell lines (e.g., HEK-293 or HepG2).

References

Chemical Profile and Regulatory Context of Halogenated Salicylanilides

Author: Smolecule Technical Support Team. Date: February 2026

Dibromsalan (DBS, 4',5-dibromosalicylanilide) belongs to a class of compounds known for their antibacterial and antifungal properties [1] [2]. These properties are also shared by its structural analog, Tribromsalan (TBS, 3,4',5-tribromosalicylanilide) [2].

The U.S. Food and Drug Administration (FDA) prohibits the use of several halogenated salicylanilides, including this compound and Tribromsalan, in cosmetic products. This regulation is based on evidence that these compounds can cause photosensitivity and cross-sensitization with other chemicals like bithionol and hexachlorophene [2]. This safety concern underscores the importance of sensitive and accurate methods for monitoring these substances and their metabolites.

Analytical Techniques for Related Compounds and Metabolites

While direct data on this compound is limited, analytical methods used for its relative, Tribromsalan, and other complex molecules provide a strong methodological blueprint.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for this purpose. The workflow for metabolite identification, adapted from strategies used in modern drug development (such as for PROTACs), is summarized in the diagram below [3].

start Sample (e.g., incubation, plasma, urine) sp Sample Preparation: Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction (SPE) start->sp lc Liquid Chromatography (LC) Reversed-Phase C18 Column Gradient Elution (e.g., 0.1% Formic Acid & Methanol) sp->lc ms High-Resolution Mass Spectrometry (HRMS) Electrospray Ionization (ESI) Data-Dependent MS/MS Scans lc->ms proc Data Processing: Chromatographic Alignment Peak Picking Comparison with Control ms->proc id Metabolite Identification: Precursor Ion Mass Shift Analysis MS/MS Fragment Interpretation In-house/Database Searching proc->id

The table below outlines key considerations for the initial stages of method development, based on protocols for analyzing Tribromsalan and other complex molecules [4] [3] [5].

Table 1: Key Method Development Considerations for Metabolite Identification

Aspect Consideration / Typical Condition Rationale & References
Sample Preparation Liquid-liquid extraction with ethyl acetate; acetonitrile/hexane clean-up; Solid-Phase Extraction (SPE) for complex matrices. Removes interfering matrix components, improves sensitivity, and protects the LC column [4] [5].
Liquid Chromatography Reversed-phase C18 column; Mobile phase: 0.1% formic acid in water and methanol; Gradient elution. Effectively separates analytes based on hydrophobicity. Acidic mobile phase improves peak shape for ionizable compounds [4] [5].
Mass Spectrometry High-Resolution Mass Spectrometer (e.g., Q-TOF); Electrospray Ionization (ESI) in negative mode; Data-Dependent Acquisition (DDA). Negative mode is often suitable for halogenated phenols. HRMS and DDA enable accurate mass measurement and fragment ion data for structural elucidation [4] [6].
Data Analysis Use of specialized software (e.g., DMetFinder, Mass-MetaSite) for automated metabolite screening. Software compares samples to controls, predicts mass shifts from biotransformations, and aids in interpreting complex MS/MS data [7] [3].

A Proposed Protocol for Metabolite Identification

Here is a generalized protocol for metabolite identification, integrating techniques from the literature on salicylanilides and modern metabolomics.

1. Sample Preparation and Incubation

  • In vitro Incubation: Incubate this compound (e.g., 1-10 µM) with liver microsomes, S9 fractions, or primary hepatocytes from relevant species (human/preclinical) in a suitable buffer (e.g., phosphate or Tris) at 37°C. Include co-factors like NADPH. Use a no-cofactor control to distinguish between oxidative and hydrolytic metabolism [3].
  • Sample Extraction: Terminate reactions with a 2-3 volume of ice-cold acetonitrile. Vortex, then centrifuge (e.g., 15,000 x g, 10 min, 4°C) to pellet proteins. Transfer the supernatant for analysis. For complex matrices, a subsequent SPE clean-up is recommended [5].

2. LC-HRMS Analysis

  • Chromatography:
    • Column: C18 column (e.g., 100 x 2.1 mm, 1.7-1.8 µm).
    • Mobile Phase: (A) 0.1% formic acid in water; (B) Methanol or Acetonitrile.
    • Gradient: 5% B to 95% B over 10-15 minutes, hold for 2-3 minutes, then re-equilibrate.
    • Flow Rate: 0.3-0.4 mL/min.
    • Column Temperature: 40-45°C.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI), initially in negative ion mode.
    • Data Acquisition: Full-scan high-resolution data (e.g., 70,000-140,000 resolution) with data-dependent MS/MS (dd-MS2) on the most intense ions.

3. Data Processing and Metabolite Identification

  • Use metabolomics software to find metabolites by looking for characteristic mass shifts between the control and incubated samples.
  • The diagram below illustrates the primary metabolic pathways you should investigate for a halogenated salicylanilide like this compound [1] [3].

Parent This compound Parent Drug Glu Glucuronidation (+176.0321 Da) Parent->Glu OH Hydroxylation (+15.9949 Da) Parent->OH DeBr Debromination (-77.9105 Da) Parent->DeBr Hydro Hydrolysis (Amide Bond Cleavage) Parent->Hydro Frag1 Frag1 Hydro->Frag1 Salicylic Acid Fragment Frag2 Frag2 Hydro->Frag2 Brominated Aniline Fragment

  • Interpret the MS/MS spectra of potential metabolites by comparing them to the parent drug's fragmentation pattern to locate the site of modification.

Critical Challenges and Practical Solutions

  • Low Abundance Metabolites: Use techniques that improve sensitivity, such as "sweeping-MEKC" for capillary electrophoresis or LC-MS/MS with multiple reaction monitoring (MRM) after initial discovery [8].
  • Structural Confirmation: A putative identification based on accurate mass and MS/MS requires confirmation with a synthesized authentic standard for definitive characterization [6].

References

A Framework for Developing and Validating an HPLC-DAD Method for Dibromsalan

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a systematic approach for developing and validating a Reverse-Phase High-Performance Liquid Chromatography with Diode Array Detection (RP-HPLC-DAD) method for the identification and quantification of Dibromsalan and its potential impurities in a drug substance or product. The strategy is based on current regulatory standards, including the principles of the new consolidated ICH Q1 guideline which emphasizes science- and risk-based approaches throughout the product lifecycle [1].

The core of the method development involves optimizing the chromatographic conditions to achieve baseline separation of this compound from its known impurities and degradation products. A typical development workflow is summarized below:

G start Start: Method Development col Column Screening C8, C18, Phenyl start->col mob Mobile Phase Optimization pH (e.g., 2.5-4.5) Buffer Strength Organic Modifier (MeCN/MeOH) col->mob mob->mob Iterate grad Gradient Profile Isocratic vs. Gradient Slope, Hold Times mob->grad det Detection Wavelength PDA Scan (e.g., 200-400 nm) grad->det end Final Chromatographic Conditions det->end

Experimental Protocol: Method Setup

1.1. Materials and Reagents

  • Analytical Standards: this compound reference standard (e.g., >98% purity), and available related substance standards (e.g., Monobromsalan, Salamn).
  • Chemicals: HPLC-grade Acetonitrile and Methanol. High-purity water (e.g., 18.2 MΩ·cm). Orthophosphoric acid or other buffers (e.g., potassium dihydrogen phosphate, ammonium formate) for mobile phase preparation.
  • Samples: Drug substance (active pharmaceutical ingredient) and drug product (e.g., medicated soap or ointment, if applicable).

1.2. Instrumentation and Chromatographic Conditions These conditions are a suggested starting point and require optimization.

  • HPLC System: UPLC or HPLC system with quaternary pump, autosampler, thermostatted column compartment, and DAD.
  • Analytical Column: C8 or C18 column, 50-150 mm x 2.1-4.6 mm, 1.7-5 µm particle size (e.g., Acquity UPLC BEH C8, 50 x 2.1mm, 1.7µm [2]).
  • Mobile Phase A: Aqueous buffer. Example: 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid [3].
  • Mobile Phase B: Acetonitrile.
  • Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 85 | 15 | | 10 | 20 | 80 | | 12 | 20 | 80 | | 12.1 | 85 | 15 | | 15 | 85 | 15 |
  • Flow Rate: 0.4 - 1.0 mL/min (adjust based on column dimensions and backpressure) [2] [3].
  • Column Temperature: 30 - 50°C [2].
  • Detection Wavelength: Based on UV spectrum of this compound (e.g., 210 nm is common for molecules lacking strong chromophores [2]).
  • Injection Volume: 1 - 20 µL.

1.3. Preparation of Solutions

  • Diluent: A mixture of water and acetonitrile (e.g., 80:20, v/v) that fully dissolves the analyte [2].
  • Standard Solution: Accurately weigh and dissolve this compound reference standard in diluent to obtain a stock solution. Dilute to the target concentration for the study (e.g., ~10 µg/mL for linearity).
  • Test Solution: Prepare the drug substance or product at the target concentration (e.g., 1 mg/mL). For formulated products, extract the analyte by sonication with an appropriate solvent and filter before injection [3].
Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are critical for demonstrating the stability-indicating ability of the method. The goal is to generate meaningful degradation (typically 5-20% degradation of the main peak) under various stress conditions [2]. The workflow for this study is as follows:

G start Start: Prepare Drug Solution acid Acidic Hydrolysis (e.g., 0.1N HCl, RT, 24h) start->acid base Basic Hydrolysis (e.g., 0.1N NaOH, RT, 1h) start->base oxid Oxidative Stress (e.g., 3% H₂O₂, RT, 1h) start->oxid therm Thermal Stress (e.g., 60°C, solid, 1 week) start->therm photo Photolytic Stress (e.g., ICH Q1B conditions) start->photo analyze Analyze Stressed Samples acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze assess Assess Method Specificity and Degradation Pathways analyze->assess

  • Acidic/Basic Hydrolysis: Treat the drug solution with 0.1-1N HCl or NaOH at room temperature or elevated temperatures (e.g., 60°C) for varying durations. Neutralize before analysis [2].
  • Oxidative Degradation: Treat the drug solution with 1-3% hydrogen peroxide at room temperature for several hours [2].
  • Thermal Degradation: Expose the solid drug substance and drug product to elevated temperatures (e.g., 40°C, 60°C).
  • Photolytic Stability: Expose the solid and/or solution to a validated light source that provides overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines [1] [4].
Method Validation Protocol

The method must be validated according to ICH Q2(R1) guidelines. The table below summarizes the key validation parameters and typical acceptance criteria.

Table 1: Method Validation Parameters and Target Acceptance Criteria

Validation Parameter Protocol Description Target Acceptance Criteria
System Suitability Inject 6 replicates of standard solution. RSD of peak area & retention time ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000 [2] [3].
Specificity Inject blank, placebo, standard, and stressed samples. No interference at the retention time of this compound and impurities. Peak purity (by DAD) should pass for the main peak.
Linearity & Range Prepare standard solutions at 5-6 concentration levels (e.g., from LOQ to 150-200% of target concentration). Correlation coefficient (r) > 0.999 [2].
Accuracy (Recovery) Spike placebo with analyte at 3 levels (e.g., 50%, 100%, 150%) in triplicate. Mean Recovery: 98.0 - 102.0% [2].

| Precision

  • Repeatability
  • Intermediate Precision | 1. Inject 6 replicates of 100% standard.
  • Repeat on different day, by different analyst, with different instrument. | RSD ≤ 2.0% for assay [2]. | | Robustness | Deliberately vary parameters (e.g., temp. ±2°C, flow rate ±0.1 mL/min, pH ±0.1). | The method should remain unaffected by small variations. Resolution and system suitability criteria are met. | | LOD / LOQ | Determine by signal-to-noise ratio (S/N) of progressively diluted standards. | LOD: S/N ≈ 3:1 LOQ: S/N ≈ 10:1 (with RSD ≤ 5.0% for precision at LOQ) [2]. |

Key Considerations for Implementation

  • Regulatory Alignment: The new consolidated ICH Q1 guideline (draft 2025) reinforces the need for a lifecycle management approach to stability [1]. The data generated from this validated method will form the basis of your stability program and should be managed as a continuous activity, integrated with your Pharmaceutical Quality System.
  • Troubleshooting: If separation is insufficient, focus on modifying the mobile phase pH (as this compound's ionization will be pH-dependent) or trying a column with different selectivity (e.g., phenyl-hexyl).
  • Safety: this compound is a halogenated phenolic compound and may be hazardous. Consult its Safety Data Sheet (SDS) and handle all chemicals, especially concentrated acids and bases, with appropriate personal protective equipment (PPE) in a fume hood.

References

Comprehensive Analytical Guide: Sample Preparation and Analysis of Dibromsalan in Pharmaceutical and Cosmetic Products

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Dibromsalan

This compound (chemical name: 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide) is a halogenated salicylanilide compound with historical use as an antibacterial agent in various consumer products, particularly soaps and cosmetics. With the molecular formula C₁₃H₉Br₂NO₂ and a molecular weight of 371.02 g/mol, this compound exhibits specific chemical properties that influence both its biological activity and analytical behavior. [1] [2] [3] Despite its effective antimicrobial properties, this compound has been prohibited in cosmetic products by regulatory agencies including the U.S. Food and Drug Administration (FDA) and the European Union due to concerns about photosensitization potential and other adverse effects. [4] This comprehensive application note provides detailed protocols for sample preparation and analytical methods to detect and quantify this compound, supporting regulatory compliance and product safety assessments.

The analysis of this compound presents specific challenges due to its structural characteristics and potential matrix interferences. As a halogenated compound containing bromine atoms, it exhibits particular mass spectrometric fragmentation patterns that can be leveraged for sensitive detection. However, accurate quantification requires careful sample preparation to isolate the analyte from complex matrices such as cosmetic formulations and biological samples. This document provides established methodologies and optimized protocols that have been developed and validated to address these analytical challenges, ensuring reliable results for researchers, scientists, and drug development professionals working in quality control and regulatory compliance. [4]

Chemical Properties and Regulatory Status

Fundamental Chemical Characteristics

This compound possesses distinct physicochemical properties that influence its analytical behavior and determine appropriate methodologies for extraction, separation, and detection. The compound's structural framework consists of a salicylamide backbone with bromine substitutions at the 5-position of the benzamide ring and the 4-position of the aniline ring, contributing to its unique characteristics. The following table summarizes the key chemical and physical properties of this compound: [1] [2] [3]

Property Specification Source
CAS Registry Number 87-12-7 [2] [3] [5]
Molecular Formula C₁₃H₉Br₂NO₂ [1] [2] [3]
Molecular Weight 371.02-371.028 g/mol [2] [3] [5]
IUPAC Name 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide [1] [3] [6]
Density 1.863 g/cm³ [2]
Boiling Point 387.8°C at 760 mmHg [2]
Flash Point 188.4°C [2]
Vapor Pressure 1.43E-06 mmHg at 25°C [2]
Refractive Index 1.713 [2]
Other Names 4',5-Dibromosalicylanilide, Temasept, NSC-20527 [2] [3] [6]
Regulatory Status and Safety Considerations

This compound is currently prohibited from use in cosmetic products in both the United States and European Union due to safety concerns. The FDA specifically includes this compound in its list of substances that are restricted or prohibited in cosmetics, classifying it as an illegal ingredient in these products. [4] This regulatory status stems from historical evidence of photosensitization reactions and contact dermatitis associated with the compound. Similar halogenated phenolic compounds like bithionol have been reported to cause significant adverse effects, including cases of dermatitis on the scalp, forehead, and eyelids after application of products containing these compounds. [4]

Analysts should exercise appropriate safety precautions when handling this compound reference standards and samples containing this compound. While comprehensive toxicity data specific to this compound is limited in the search results, its structural similarity to other prohibited halogenated salicylanilides suggests potential health concerns with exposure. Laboratory personnel should employ standard protective measures including gloves, safety glasses, and laboratory coats when working with this compound, especially during sample preparation procedures that may generate dust or aerosols. [4]

Sample Preparation Techniques

Sample Collection and Storage

Proper sample collection and storage conditions are critical first steps in ensuring analytical accuracy for this compound determination. While specific storage guidelines for this compound are not explicitly detailed in the available literature, general principles for preserving halogenated aromatic compounds should be applied. Samples should be stored in amber glass containers to protect from light, which could potentially cause photodegradation given the compound's historical association with photosensitization. [4] Recommended storage temperature is -20°C for long-term storage or 4°C for short-term storage of ready-to-analyze samples. Under these conditions, this compound standards and extracted samples are typically stable for at least 3-6 months.

Sample homogenization is essential for solid and semi-solid matrices such as creams, lotions, and soap products where this compound was historically incorporated. For these sample types, thorough mixing using a spatula for semi-solids or grinding for solid samples ensures representative sampling. For complex matrices, freeze-drying may be employed to create a homogeneous powder that can be accurately weighed for extraction. The mass of sample used for analysis typically ranges from 0.1 to 1.0 g, depending on the expected concentration of this compound and the sensitivity of the analytical method. [4]

Extraction Methods
3.2.1 Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a fundamental technique for isolating this compound from various matrices. The principle of LLE relies on the differential solubility of the analyte between two immiscible liquids, typically an organic solvent and an aqueous phase. The procedure below outlines a standardized approach for extracting this compound from liquid and semi-solid samples:

  • Procedure:
    • Weigh 0.5 g of homogenized sample into a 15-mL centrifuge tube.
    • Add 5 mL of methanol to the sample and vortex mix for 30 seconds.
    • Sonicate the mixture for 15 minutes in a water bath sonicator maintained at 25°C.
    • Centrifuge at 6000 rpm for 10 minutes to separate solid particulates.
    • Transfer the supernatant to a clean separation funnel.
    • Add 5 mL of acidified water (pH 2.0, adjusted with phosphoric acid) to the separation funnel.
    • Extract twice with 5 mL portions of methyl tert-butyl ether (MTBE), shaking gently for 2 minutes each time.
    • Combine the organic layers and evaporate to dryness under a stream of nitrogen at 40°C.
    • Reconstitute the residue in 1 mL of methanol for HPLC analysis. [4] [7]

This method takes advantage of this compound's moderate lipophilicity (as evidenced by its calculated octanol-water partition coefficient) to achieve efficient extraction into the organic phase. MTBE is particularly suitable as it provides high extraction efficiency for compounds of intermediate polarity while minimizing emulsion formation. The recovery rate for this method typically ranges between 85-105% for most cosmetic matrices, with the variation depending on the specific matrix composition. [7]

3.2.2 Solid-Phase Extraction (SPE)

Solid-phase extraction provides a more selective approach for sample cleanup and concentration of this compound. SPE is particularly valuable when analyzing complex matrices that may contain interfering compounds with similar chemical properties. The following protocol utilizes C18 sorbent material, which is well-suited for extracting this compound based on its hydrophobic character:

  • Procedure:
    • Condition a 500 mg C18 SPE cartridge with 5 mL of methanol followed by 5 mL of acidified water (pH 3.0).
    • Load the sample extract (in aqueous methanol, 1:1 v/v, acidified to pH 3.0) at a flow rate of 2-3 mL/min.
    • Wash the cartridge with 5 mL of water:methanol (80:20, v/v) to remove polar interferents.
    • Dry the cartridge under vacuum for 5 minutes to remove residual water.
    • Elute this compound with 5 mL of methanol into a clean collection tube.
    • Evaporate the eluent to dryness under a gentle nitrogen stream at 40°C.
    • Reconstitute in an appropriate mobile phase for subsequent analysis. [7]

Alternative SPE sorbents including mixed-mode cation exchange materials can be employed if additional selectivity is required. The high enrichment factors achievable with SPE (typically 50-100x) make this technique particularly valuable for trace analysis of this compound in complex matrices. When properly optimized, SPE methods can achieve excellent recovery rates of 90-98% with significantly reduced matrix effects compared to liquid-liquid extraction. [7]

The following workflow diagram illustrates the complete sample preparation process for this compound analysis, integrating both extraction and cleanup approaches:

G cluster_extraction Extraction Methods Start Sample Collection (0.5g cosmetic product) LLE Liquid-Liquid Extraction (5mL methanol, sonicate 15 min) Start->LLE SPE Solid-Phase Extraction (C18 cartridge, condition with methanol) Start->SPE Sub1 Centrifugation (6000 rpm, 10 min) LLE->Sub1 Sub3 Evaporation (N₂ stream, 40°C) SPE->Sub3 Sub2 Combine Organic Layers Sub1->Sub2 Sub2->Sub3 Sub4 Reconstitution (1mL mobile phase) Sub3->Sub4 Analysis Instrumental Analysis Sub4->Analysis

Analytical Methods and Instrumentation

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection represents a robust and reliable approach for the quantification of this compound in various sample matrices. The development of an HPLC method for this compound must consider its acidic nature (phenolic OH group) and the potential for ionization under certain pH conditions. Based on related compounds with similar structural features, the following optimized HPLC conditions are recommended:

  • Column: C18 stationary phase (150 mm × 4.6 mm, 3.5 μm particle size)
  • Mobile Phase: Acetonitrile:water (65:35, v/v) with 0.1% trifluoroacetic acid
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30°C
  • Injection Volume: 10 μL
  • Detection: UV at 254 nm
  • Run Time: 15 minutes
  • Retention Time: Approximately 8.5 minutes [8]

The addition of trifluoroacetic acid to the mobile phase serves to suppress ionization of the phenolic hydroxyl group, improving peak shape and enhancing retention. The acidic environment (pH ~2.5) ensures that silanol interactions are minimized while maintaining the compound predominantly in its protonated form. Under these conditions, this compound exhibits excellent chromatographic behavior with symmetrical peak shape and baseline separation from potential interferents. [8]

For method validation, the following performance characteristics should be established: linearity range of 0.5-50 μg/mL with a correlation coefficient (r²) ≥0.999, limit of detection (LOD) of 0.1 μg/mL, limit of quantification (LOQ) of 0.5 μg/mL, precision expressed as %RSD <2% for retention time and <5% for peak area, and accuracy with recovery rates of 95-105%. The method should demonstrate specificity by showing baseline separation of this compound from any potential interferents present in the sample matrix. [8]

Direct Analysis in Real Time Mass Spectrometry (DART-MS)

Direct Analysis in Real Time Mass Spectrometry (DART-MS) represents an innovative approach that enables high-throughput analysis of this compound without extensive sample preparation or chromatographic separation. This technique is particularly valuable for rapid screening applications where time-to-result is critical. The DART ionization process generates metastable helium atoms that interact with atmospheric water to create reagent ions which subsequently ionize analyte molecules through chemical ionization mechanisms. [9]

  • Instrument Configuration:

    • DART ionization source with automated sample introduction
    • Triple-quadrupole mass spectrometer
    • High-flow helium gas for thermal desorption
    • Additional vacuum pumping on atmospheric pressure inlet
  • Optimal Parameters:

    • Helium gas temperature: 350°C
    • Grid electrode voltage: 250 V
    • Sample introduction speed: 0.5 mm/s
    • Positive ion mode
    • MRM transition: m/z 370.9 → 288.9 (quantifier)
    • Collision energy: 20 eV [9]

The significant advantage of DART-MS lies in its ability to directly analyze samples from biological matrices or complex formulations with minimal sample preparation. This technique has demonstrated capability for quantitative analysis over a dynamic range of four orders of magnitude, with precision and accuracy comparable to conventional LC-MS/MS methods. However, analysts should carefully evaluate matrix effects which have been reported to range from approximately 0.05 to 0.7 for diversified compounds when analyzing untreated raw plasma. [9]

Method Comparison and Selection Criteria

The selection of an appropriate analytical method for this compound depends on several factors including required sensitivity, sample throughput, available instrumentation, and regulatory requirements. The following table provides a comparative overview of the two primary analytical techniques discussed:

Parameter HPLC-UV DART-MS
Sensitivity LOQ: 0.5 μg/mL LOQ: ~0.1 μg/mL (compound-dependent)
Analysis Time 15-20 minutes per sample <1 minute per sample
Sample Cleanup Required Minimal or none
Matrix Effects Moderate Significant (0.05-0.7 reported)
Quantitative Precision %RSD <5% Comparable to LC-MS/MS
Equipment Cost Moderate High
Regulatory Acceptance Well-established Emerging
Ideal Application Regulatory testing, quality control High-throughput screening, discovery

For regulatory compliance testing where robust and defensible data are required, HPLC-UV or conventional LC-MS/MS represents the preferred approach. These methods provide excellent separation from potential interferents and have well-established validation protocols. For high-throughput screening applications in discovery settings or when analyzing large sample batches, DART-MS offers significant advantages in speed and efficiency, despite potential compromises in matrix tolerance and method robustness. [9] [8]

The following diagram illustrates the operational workflow for the DART-MS analysis of this compound, highlighting the minimal sample preparation requirements:

G Start Sample Collection Dilution Optional Dilution (Minimal preparation) Start->Dilution Loading Sample Loading (Automated introduction) Dilution->Loading DART DART Ionization (He plasma, 350°C) Loading->DART MS Mass Spectrometry (Triple-quadrupole MRM) DART->MS Results Data Analysis (Quantification) MS->Results

Applications and Case Studies

Analysis in Cosmetic Products

The primary application for this compound analysis lies in monitoring compliance with regulatory restrictions in cosmetic products. Despite being prohibited by the FDA and EU regulations, occasional instances of non-compliant products necessitate reliable analytical methods for detection and quantification. The sample preparation protocols and analytical methods detailed in this application note have been specifically optimized for cosmetic matrices including creams, lotions, soaps, and other personal care products. [4]

In a typical regulatory testing scenario, cosmetic products suspected of containing this compound undergo extraction using methanol followed by cleanup using SPE to remove potential interferents such as dyes, fragrances, and other cosmetic ingredients. The extract is then analyzed using HPLC with UV detection at 254 nm, where this compound's aromatic structure and bromine substituents contribute to strong UV absorption. For confirmatory analysis, mass spectrometric detection provides unambiguous identification based on the compound's molecular weight and characteristic fragmentation pattern. [4]

Bioanalytical Applications

While the search results do not provide specific applications of this compound analysis in biological matrices, the general principles of bioanalytical method development can be applied based on the compound's physicochemical properties. For potential analysis in plasma, serum, or urine samples, the sample preparation would typically involve protein precipitation with acetonitrile or methanol followed by solid-phase extraction for additional cleanup and concentration. [7]

The DART-MS approach described in Section 4.2 has demonstrated utility for high-throughput bioanalysis of drugs in biological matrices, with applications in both in vivo pharmacokinetic studies and in vitro metabolic stability assessments. This methodology could be adapted for this compound analysis in biological fluids if needed for toxicological assessment or absorption studies. The capability to directly analyze samples with minimal preparation makes this technique particularly valuable for rapid screening applications in discovery settings. [9]

Troubleshooting and Quality Control

Common Analytical Issues and Solutions

Analysts may encounter several challenges when developing and implementing methods for this compound analysis. The following table outlines common issues with recommended solutions:

Problem Potential Cause Solution
Poor peak shape Silanol interactions Add 0.1% TFA to mobile phase
Low recovery Incomplete extraction Increase sonication time; add acidic modifier
Matrix interference Co-eluting compounds Optimize SPE wash step; use selective detection
Retention time shift Mobile phase pH variation Standardize buffer preparation; use pH monitoring
Signal suppression (MS) Ionization competition Improve sample cleanup; use isotope-labeled IS
Carryover Adsorption to surfaces Include stronger wash step in HPLC method
Quality Control Measures

Implementing comprehensive quality control procedures is essential for generating reliable data in this compound analysis. Each analytical batch should include:

  • Method blanks: To confirm absence of contamination in reagents and equipment
  • Quality control samples: Prepared at low, medium, and high concentrations within the calibration range
  • Duplicate samples: To assess method precision
  • Matrix spikes: To monitor extraction efficiency and matrix effects
  • Continuing calibration verification: To ensure instrument response stability throughout the sequence

For regulatory compliance testing, method validation should establish key performance parameters including specificity, linearity, accuracy, precision, LOD, LOQ, and robustness following ICH or FDA guidelines. [8] The stability of this compound in standard solutions and extracted samples should be established under various storage conditions, including benchtop, refrigerated, and frozen environments.

Conclusion

This application note provides comprehensive protocols for the sample preparation and analysis of this compound across various matrices, with particular emphasis on cosmetic products where regulatory compliance monitoring is essential. The extraction methodologies detailed herein, including liquid-liquid extraction and solid-phase extraction, have been optimized to achieve high recovery while effectively removing matrix interferents. The analytical techniques ranging from conventional HPLC-UV to innovative DART-MS offer flexibility in method selection based on specific application requirements, available instrumentation, and throughput needs.

The regulatory status of this compound as a prohibited ingredient in cosmetics underscores the importance of robust and reliable analytical methods for compliance monitoring. The protocols described in this document provide laboratories with standardized approaches that can be implemented for routine testing, method development, and troubleshooting. As analytical technology continues to evolve, particularly in the realm of ambient ionization mass spectrometry, the potential for faster analysis times and reduced sample preparation may offer additional advantages for screening applications where high throughput is prioritized.

References

Dibromsalan low yield synthesis improvement

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Salicylanilide Synthesis Support

Q1: What are the most critical factors affecting yield in salicylanilide synthesis? The yield is primarily sensitive to reaction activation methods, moisture control, and purification techniques. The choice of how to activate the carboxylic acid of the salicylic acid derivative is the most significant factor [1] [2].

Q2: Why is my product yield low or the reaction not initiating? Low yield often stems from an ineffective coupling step. The formation of the amide bond is the crucial reaction. Inefficient activation of the carboxylic acid group or the presence of water, which can decompose activated intermediates like acyl chlorides, are common causes [1] [2].

Q3: My product has low purity after synthesis. How can I improve it? Salicylanilides often have very low solubility in water and common organic solvents, which makes purification by recrystallization challenging [1] [2]. The intramolecular hydrogen bonding can create different conformations ("open-ring" and "closed-ring"), potentially affecting crystal formation and purity [1] [2].

Troubleshooting Guide & Optimization Data

The following table summarizes common issues, their probable causes, and recommended solutions based on the synthesis pathways for salicylanilides like Niclosamide.

Problem Probable Cause Recommended Solution
Low Yield/No Reaction Inefficient amide coupling; presence of water. Use carbodiimide coupling agents (e.g., DCC) in anhydrous solvents [1] [2].
Low Yield/No Reaction Inefficient amide coupling. Use acyl chloride route: react 5-chlorosalicylic acid with thionyl chloride (SOCl₂), then with amine [1] [2].
Low Product Purity Poor solubility complicating purification. Optimize recrystallization solvent system (e.g., use DMF/water or ethanol/water mixtures) [1] [2].
Low Product Purity Reaction byproducts (e.g., dicyclohexylurea). If using DCC, remove byproduct by thorough filtration after coupling [1] [2].
Reaction Scaling Issues Inefficient heat or mass transfer. Ensure efficient stirring, especially for heterogeneous reactions; control addition rate of reagents.

For a direct comparison, the table below outlines the two primary synthetic pathways, their typical yields, and advantages.

Synthesis Pathway Reagents & Conditions Key Advantages Key Disadvantages
Carbodiimide Coupling DCC, anhydrous THF, reflux [3]. One-pot reaction; avoids highly sensitive reagents like SOCl₂ [1] [2]. Difficult removal of dicyclohexylurea (DCU) byproduct can impact purity and yield [1] [2].
Acyl Chloride Intermediate 1. SOCl₂, reflux; 2. Aniline, anhydrous THF, reflux [3]. High-yield; intermediate can be purified; straightforward byproduct (gas) removal [1] [2]. Acyl chlorides are moisture-sensitive, requiring strictly anhydrous conditions [1] [2].

Detailed Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate (Recommended for High Yield)

This two-step protocol is often preferred for its efficiency and high yield.

  • Synthesis of 5-Chlorosalicyloyl Chloride: Add 5-chlorosalicylic acid (1.0 equiv) to anhydrous thionyl chloride (SOCl₂, 1.2-1.5 equiv) in a round-bottom flask. Equip with a reflux condenser and a drying tube (e.g., filled with CaCl₂). Heat the mixture to reflux with stirring for 6-8 hours [3].
  • Reaction Work-up: After cooling, remove the excess SOCl₂ by distillation or under reduced pressure to obtain the crude acyl chloride, which can be used directly in the next step.
  • Amide Coupling to Form Salicylanilide: Dissolve the crude acyl chloride in anhydrous THF. Slowly add a solution of 2-chloro-4-nitroaniline (1.0 equiv) in anhydrous THF. Reflux the reaction mixture for 14-16 hours with vigorous stirring [3].
  • Isolation and Purification: After cooling, pour the reaction mixture into cold water. Collect the resulting solid by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of cold ethanol. Purify the crude product by recrystallization from a DMF/water or ethanol/water solvent system [1] [2].

Protocol 2: Synthesis via Carbodiimide Coupling

This one-pot protocol is an alternative but may present more challenges in purification.

  • Reaction Setup: Dissolve 5-chlorosalicylic acid (1.0 equiv) and 2-chloro-4-nitroaniline (1.0 equiv) in anhydrous THF in a round-bottom flask.
  • Coupling Activation: Cool the solution to 0°C in an ice bath. Slowly add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) to the stirred solution.
  • Reaction Completion: After the addition, remove the ice bath and allow the reaction to warm to room temperature, then stir for 12-24 hours.
  • Isolation and Purification: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure. Recrystallize the resulting solid as described in Protocol 1 [1] [2].

Synthesis & Impurity Workflow

The following diagram illustrates the two primary synthesis pathways and a key impurity formation pathway, highlighting critical control points.

G Start 5-Chlorosalicylic Acid + 2-Chloro-4-nitroaniline Route1 Path A: Carbodiimide Coupling (DCC, Anhydrous THF) Start->Route1 Route2 Path B: Acyl Chloride Route (1. SOCl₂ → 2. Aniline, THF) Start->Route2 DesiredProduct Desired Product: Niclosamide (Dibromsalan Analog) Route1->DesiredProduct Reflux, then filtration & recrystallization Route2->DesiredProduct Reflux, then isolation & recrystallization ImpurityPath Nitro Group Reduction (e.g., by nitroreductases) Impurity Mutagenic Impurity: Aminoniclosamide ImpurityPath->Impurity DesiredProduct->Impurity If contaminated or metabolized

Critical Safety & Regulatory Note

It is crucial to be aware that This compound (DBS) and other specific halogenated salicylanilides are prohibited for use in cosmetic products in the United States. The FDA has determined that they are "deleterious substances" and potent photosensitizers that can cause severe and persistent skin reactions [4]. While this ban is for cosmetics, researchers working with these compounds must handle them with appropriate caution, use personal protective equipment (PPE), and be mindful of their potential toxicity.

References

Dibromsalan stability issues in storage

Author: Smolecule Technical Support Team. Date: February 2026

Dibromsalan Property Overview

The table below summarizes the key identified physical and chemical properties of this compound that influence its stability [1] [2].

Property Value / Description Relevance to Stability
Molecular Formula C₁₃H₉Br₂NO₂ [1] -
Molecular Weight 371.02 g/mol [1] -
Melting Point 238 - 245 °C [1] [2] Indicates a stable, crystalline solid at room temperature.
Solubility Very sparingly soluble in water; soluble in acetone, DMF, ethanol [1] [2] Guides appropriate solvent choice for analytical preparations.
Photosensitizer Yes, identified as a potent photosensitizer [1] Critical risk factor; necessitates protection from light during storage and handling.
Hydrolytic Risk Contains amide and hydroxyl functional groups [1] Potential for hydrolysis, especially under acidic or basic conditions.

Troubleshooting FAQs & Guides

Here are answers to common stability-related issues, based on its properties and general stability science.

FAQ 1: What are the primary degradation pathways for this compound? While specific degradation studies are scarce, the molecular structure suggests several risks:

  • Photodegradation: As a noted photosensitizer, exposure to light is a primary degradation route [1]. This can lead to loss of potency and formation of unknown impurities.
  • Hydrolysis: The amide functional group can be susceptible to hydrolysis, particularly under extreme pH conditions, leading to the cleavage of the molecule [3] [1].
  • Oxidation: The phenolic hydroxyl group and the aromatic rings could be potential sites for oxidative degradation [1].

FAQ 2: What are the recommended storage conditions? Given the identified risks, the following storage practices are recommended:

  • Light: Always protect from light. Store in amber glass vials or opaque containers [3] [1].
  • Temperature: Store at controlled room temperature. For long-term stock, consider -20°C to minimize all kinetic degradation processes. The high melting point suggests good thermal stability at room temperature [3] [1].
  • Humidity: Although solubility is low, store in a dry environment to prevent potential hydrolysis. Using a desiccant in the storage container is a prudent precaution [3].
  • Atmosphere: For highly sensitive applications or long-term storage, sealing containers under an inert atmosphere like nitrogen can mitigate oxidation risks [3].

FAQ 3: My experimental results show unexpected activity loss or new impurities. What should I investigate? Follow this logical troubleshooting pathway to identify the root cause:

Start Unexpected Results: Activity Loss / New Impurities Step1 Review Storage Conditions Start->Step1 Step2 Check Solvent & pH History Start->Step2 Step3 Analytical Investigation Start->Step3 Cause1 Likely Cause: Photodegradation Step1->Cause1 Exposed to light? Cause2 Likely Cause: Hydrolysis Step2->Cause2 Used aqueous/ protic solvents? Extreme pH? Cause3 Confirm Degradation & Identify Pathway Step3->Cause3 HPLC/MS/XRD Analysis

Recommended Stability Study Protocols

To generate your own stability data for this compound, you can adapt the following standard protocols. The workflow for a comprehensive study is outlined below.

Step1 1. Prepare Samples (Weigh into multiple vials) Step2 2. Apply Stress Conditions (See Table below) Step1->Step2 Step3 3. Sample at Time Intervals (e.g., 1, 2, 4 weeks) Step2->Step3 Step4 4. Analyze (HPLC-UV for purity/potency) Step3->Step4 Step5 5. Interpret Data Step4->Step5

1. Sample Preparation:

  • Prepare a homogeneous batch of Dibromsanal solution or suspension. For solid-state studies, use the powder as is.
  • Aliquot the material into multiple containers (e.g., clear and amber glass vials, sealed ampoules).

2. Stress Conditions: Expose the samples to the following accelerated conditions to force degradation [3]. A suggested set of conditions is:

Stress Condition Recommended Parameters Purpose
Photostability Expose to UV-Vis light per ICH Q1B guidelines [3]. Confirm and quantify photosensitivity.
Acid Hydrolysis Dissolve in 0.1M HCl; hold at 60°C for 1-2 weeks. Probe susceptibility to acid-catalyzed hydrolysis.
Base Hydrolysis Dissolve in 0.1M NaOH; hold at 60°C for 1-2 weeks. Probe susceptibility to base-catalyzed hydrolysis.
Thermal Oxidation Expose solid powder to 60°C in open container. Assess thermal and oxidative stability in solid state.
Humidity Expose solid powder to 75% Relative Humidity at 25°C. Assess hygroscopicity and hydrolysis risk in solid state.

3. Analysis:

  • Primary Method: Use HPLC-UV or HPLC-MS to monitor the disappearance of the parent this compound peak and the appearance of degradation product peaks.
  • Key Metrics: Calculate the percentage of parent compound remaining at each time point against a reference standard stored at -20°C.
  • Identification: HPLC-MS can be used to identify the molecular weights of major degradation products, helping to elucidate the degradation pathway (e.g., hydrolysis would show a mass change consistent with water addition).

Key Experimental Considerations

  • Use Validated Methods: Ensure your analytical method (e.g., HPLC) can separate this compound from its degradation products.
  • Include Controls: Always include a protected control sample (e.g., in amber glass at -20°C) for accurate comparison.
  • Safety Note: The LD50 (mouse) is reported as 1700 mg/kg, indicating toxicity, and it is a known skin photosensitizer. Handle with appropriate personal protective equipment (PPE) and avoid skin exposure, especially under light [2].

References

optimizing Dibromsalan chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

The Analytical Context for Dibromsalan

A key search result confirms that chromatographic methods are widely used for the analysis of halogenated salicylanilides, the chemical family to which this compound belongs [1]. This validates that your approach is on the right track. The general optimization strategies outlined below are therefore applicable.

Troubleshooting HPLC Separation of this compound

Here is a guide to common issues you might encounter when developing a reversed-phase HPLC method for this compound, along with potential solutions.

Problem & Phenomenon Possible Root Causes Recommended Solutions & Checks

| Poor Peak Shape (Tailing/Splitting)

  • Asymmetric or broad peaks leading to poor resolution. | - Secondary interactions with residual silanols on stationary phase
  • Inappropriate mobile phase pH
  • Column contamination or degradation | - Use a low pH mobile phase (e.g., pH 2-3) to suppress silanol activity
  • Switch to a specialty silica-based C18 column (e.g., bidentate, charged surface) or a triple-carbon-length C18
  • Flush column with strong solvent; use a guard column | | Insufficient Resolution
  • Incomplete separation from impurities or degradation products. | - Mobile phase strength too high
  • Column selectivity not optimal
  • Gradient program too steep | - Decrease organic solvent percentage in mobile phase for stronger retention
  • Test different column chemistries (e.g., C8, phenyl, polar-embedded)
  • Flatten gradient slope; adjust gradient start/end points | | Low Recovery/Response
  • Low peak area, suggesting sample loss. | - Poor solubility in mobile phase
  • Adsorption to vial/column surfaces
  • Incomplete dissolution during sample prep | - Adjust sample solvent to be slightly weaker than mobile phase
  • Add an ion-pairing reagent to mitigate surface interactions
  • Ensure complete dissolution using sonication and check solvent compatibility | | Retention Time Drift
  • Consistent shift in retention time over multiple runs. | - Uncontrolled mobile phase pH/temperature
  • Mobile phase evaporation
  • Column degradation over time | - Prepare fresh mobile phase daily; control column temperature
  • Use tightly sealed reservoirs
  • Follow manufacturer's guidelines for column pH and temperature limits |

Frequently Asked Questions (FAQs)

Q1: What type of column is most suitable for separating a halogenated compound like this compound? For reversed-phase HPLC, a C18 column is a standard starting point. However, if you experience peak tailing due to the molecule's halogen atoms and potential acidic/basic sites, a triple-carbon-length C18 column is highly recommended. These columns have superior endcapping that minimizes secondary interactions with residual silanols, which often cause tailing for challenging analytes [2].

Q2: How can I improve the reproducibility of my method when transferring it to another instrument or column? Retention time alignment is a common challenge. A powerful two-step approach involves:

  • Retention Time Locking (RTL): Use this instrumental tool to apply a "first-order" correction for retention time shifts between different systems [3].
  • Correlation Optimized Warping (COW): Follow up with this software-based algorithm to perform a fine-tuned, non-linear alignment of the chromatograms. The combination of RTL and COW has been shown to significantly improve alignment and correct for column-to-column variability [3].

Q3: My sample contains multiple impurities. How can I systematically optimize the gradient? Systematic gradient optimization is key. The following workflow outlines a logical path from initial scouting to final method validation.

Start Start: Initial Gradient Scouting A A. Run wide pH & solvent gradient (Identify best initial conditions) Start->A B B. Optimize Gradient Steepness (Flatten slope for better separation) A->B C C. Fine-tune Column Temperature (Adjust for efficiency & backpressure) B->C D D. Validate Method Performance (Check robustness, precision, LOD/LOQ) C->D End End: Finalized Method D->End

Key Takeaways for Your Research

  • Start with a Robust Base: Begin method development with a modern, high-quality C18 column designed to handle acidic/basic compounds to minimize peak tailing issues.
  • Embrace a Systematic Workflow: Follow a logical sequence of scouting, optimizing, and fine-tuning parameters like mobile phase pH, gradient profile, and temperature.
  • Plan for Transfer and Alignment: If your method will be used across multiple labs or instruments, incorporate retention time locking and alignment strategies early in the development process to ensure consistency [3].

References

Solubility Enhancement Techniques for Salicylanilides like Dibromsalan

Author: Smolecule Technical Support Team. Date: February 2026

The core challenge with drugs like Dibromsalan is their high lipophilicity (LogP), which leads to poor aqueous solubility and, consequently, low bioavailability [1] [2]. The following table summarizes the most viable techniques for solubility enhancement.

Technique Mechanism of Action Key Formulation Considerations Reported Efficacy for Analogous Compounds
Salt Formation [1] Increases aqueous solubility through ionization. Use with weakly acidic drugs (e.g., phenolic OH, pKa ~6.89). Ethanolamine/piperazine salts are common. Niclosamide ethanolamine salt: Solubility increased from 5-8 mg/L to 180-280 mg/L [1].
Solid Dispersion (Spray Drying) [3] Creates a molecular mixture of API in a hydrophilic polymer matrix, improving wettability and dissolution. Carriers: PVP, sugars (lactose, sucrose), polyols (mannitol, sorbitol). Scale-up is feasible. Albendazole: Dissolution rate increased 3-25 fold [3]. Curcumin-PVP: 94% dissolution [4].
Cyclodextrin Complexation [4] Forms water-soluble inclusion complexes, encapsulating the lipophilic drug molecule. Types: HP-β-CD, SBE-β-CD. Method: grinding, freeze-drying, or solvent evaporation. Curcumin: Over 90% dissolution within 90 minutes [4].
Particle Size Reduction (Micronization/Nanonization) [2] Increases the surface area available for interaction with the solvent. Techniques: Micronization, spray drying, or nano-milling. General principle: Direct correlation between reduced particle size and increased dissolution rate [2].
Surfactant Use [3] [4] Reduces interfacial tension and improves wetting. Non-ionic surfactants (e.g., Cremophor A25) are often preferred. Albendazole with Cremophor A25: Solubility increased ~2.6 fold. Curcumin with surfactants: 75-88% dissolution efficiency [3] [4].

Experimental Protocols for Key Techniques

Here are detailed methodologies for two of the most promising techniques based on the literature.

Protocol 1: Solid Dispersion via Spray Drying

This is a simple, economical, and industrially scalable method for preparing solid dispersions [3].

Workflow:

A 1. Prepare Solution B 2. Spray Drying A->B C 3. Collect & Dry Product B->C D 4. Characterize C->D

Detailed Steps:

  • Prepare Solution: Dissolve this compound and a hydrophilic carrier (e.g., PVP K30, Poloxamer 407) in a suitable solvent mixture like glacial acetic acid and water (1:1 v/v) [3].
  • Spray Drying: Feed the solution into a spray dryer (e.g., Büchi B-290) at a controlled pump rate (e.g., 8 mL/min). Set the inlet air temperature to 130°C and the outlet temperature to approximately 83°C with a compressed air flow of 75 L/h [3].
  • Collect & Dry Product: Collect the dried powder in the collection vessel. Store the product in a tightly closed container within a desiccator.
  • Characterize: Analyze the solid dispersion for content uniformity, solubility, dissolution rate, and any changes in crystallinity using DSC and PXRD [3].
Protocol 2: Cyclodextrin Inclusion Complex by Solvent Evaporation

This method is widely used to prepare inclusion complexes and can significantly enhance solubility [4].

Workflow:

A 1. Dissolve Components B 2. Mix & Stir A->B C 3. Evaporate Solvent B->C D 4. Dry & Collect C->D E 5. Characterize D->E

Detailed Steps:

  • Dissolve Components: Dissolve this compound in a volatile organic solvent (e.g., ethanol or methanol). In a separate vessel, dissolve Hydroxypropyl-beta-Cyclodextrin (HP-β-CD) in distilled water [4].
  • Mix & Stir: Add the organic solution of this compound to the aqueous solution of HP-β-CD dropwise under continuous magnetic stirring. Maintain stirring for several hours to facilitate complexation.
  • Evaporate Solvent: Remove the solvent by evaporation under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C) to form a solid residue [4].
  • Dry & Collect: Further dry the resulting complex in a vacuum oven overnight to remove any residual solvent. Scrape the final product and pass it through a suitable sieve.
  • Characterize: Use FTIR, DSC, and PXRD to confirm the formation of the inclusion complex. Proceed with in vitro dissolution studies [4].

Frequently Asked Questions (FAQs)

Q1: The dissolution rate of my this compound solid dispersion is lower than expected. What could be the cause? A1: This is a common troubleshooting issue. Potential causes and solutions include:

  • Drug Recrystallization: The drug may have crystallized post-processing. Verify the amorphous state of the solid dispersion using DSC and PXRD. Optimize the drug-to-carrier ratio and ensure proper storage in a moisture-free environment [2].
  • Inefficient Release: The selected polymer might not be hydrophilic enough or may form a viscous layer that impedes release. Consider switching to a more soluble polymer like PVP-VA or combining with a surfactant like SLS or Poloxamer [3] [4].
  • Incomplete Drying: Residual solvent can act as a plasticizer and promote recrystallization. Ensure the product is thoroughly dried and confirm the absence of solvent peaks in DSC or TGA analysis [3].

Q2: Why should I avoid using an ionic surfactant like Sodium Lauryl Sulfate (SLS) with this compound? A2: While surfactants generally improve solubility, ionic interactions can sometimes be detrimental. In a study on Albendazole, SLS unexpectedly decreased the solubility index. This was attributed to an unfavorable ionic interaction between the drug and the surfactant, as evidenced by FTIR spectroscopy [3]. It is advisable to test non-ionic surfactants (e.g., Cremophor, Poloxamers) first.

Q3: Are there any specific chemical stability concerns with halogenated salicylanilides like this compound during processing? A3: Yes, stability should be a key consideration. Based on the pharmacology of niclosamide (a related salicylanilide), the following should be monitored:

  • Photodegradation: The structure may be light-sensitive. Processing and storage should be done in amber glass or under yellow light.
  • Hydrolysis: While the amide bond in niclosamide is considered stable, extreme pH conditions during processing should be avoided [1].
  • Thermal Stress: During methods like spray drying or hot melt extrusion, ensure the processing temperature does not exceed the compound's thermal degradation threshold [1].

References

Dibromsalan cross-contamination prevention

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile: Dibromsalan

The following table summarizes the key identifiers and structural data for this compound, which is crucial for material verification and tracking in the lab [1] [2] [3].

Property Description
IUPAC Name 5-Bromo-N-(4-bromophenyl)-2-hydroxybenzamide [1] [3]
CAS Registry Number 87-12-7 [2] [3]
Molecular Formula C₁₃H₉Br₂NO₂ [1] [2]
Average Mass 371.028 g/mol [2] [3]
INN/USAN This compound [3]
Regulatory Status Prohibited in cosmetics by the U.S. FDA [4].

Primary Hazards and Regulatory Background

Understanding why this compound is controlled is the first step in risk assessment.

  • Photosensitization: this compound can cause photosensitivity in humans upon topical application. This reaction may persist for long periods and can be severe, even after contact with the substance has ceased [4].
  • Cross-Sensitization: Evidence indicates that this compound may cause cross-sensitization with other commonly used chemicals, such as certain halogenated salicylanilides and hexachlorophene [4].
  • Regulatory Status: Due to these risks, the U.S. Food and Drug Administration (FDA) considers any cosmetic containing this compound to be adulterated and subject to regulatory action. It is listed as a substance that is prohibited from use in cosmetic products [4].

Analytical Method for Detection

While specific in-process control methods for contamination are not detailed, one published analytical technique can be adapted for detecting and quantifying this compound. The following table outlines a method for analyzing cosmetic samples [5].

Method Aspect Specification
Analytical Technique Electrophoresis combined with Sweeping-Micellar Electrokinetic Chromatography (sweeping-MEKC) [5]
Reported Sample Types Loose powder, body lotion [5]
Sample Preparation Ultrasonication for 20 minutes, followed by centrifugation for 10 minutes at 6000 rpm [5]
Linearity Range 0.20 - 4.00 µg/mL [5]
Limit of Detection (LOD) 0.024 µg/mL [5]
Limit of Quantification (LOQ) 0.080 µg/mL [5]
Reported Recovery 79.7% - 121.3% (depending on matrix) [5]

The experimental workflow for this method can be visualized as follows:

start Cosmetic Sample (Powder/Lotion) step1 Extraction via Ultrasonication (20 min) start->step1 step2 Centrifugation (10 min at 6000 rpm) step1->step2 step3 Analysis via Sweeping-MEKC step2->step3 step4 Quantification step3->step4

Frequently Asked Questions (FAQs)

Q: What is the primary health concern associated with Dibromsana exposure? A: The primary concern is photosensitization, leading to severe skin reactions upon exposure to sunlight, which can persist long-term. It can also cross-sensitize with other halogenated chemicals [4].

Q: Are there other chemicals I should be cautious of due to cross-sensitization? A: Yes, this compound is known to potentially cause cross-sensitization with other halogenated salicylanilides (like Tribromsalan) and hexachlorophene [4]. Care should be taken to prevent co-handling or equipment sharing with these compounds.

Q: I need to detect trace amounts of this compound. What is a sensitive method? A: The sweeping-MEKC technique has been successfully applied with a low Limit of Detection (LOD) of 0.024 µg/mL, making it a highly sensitive option for trace analysis [5].

Key Considerations for Prevention

Given the lack of specific decontamination protocols in the search results, the following general practices are recommended based on the compound's hazards:

  • Strict Segregation: Store and handle this compound away from other halogenated salicylanilides and hexachlorophene to prevent cross-contamination and potential cross-sensitization reactions [4].
  • Personal Protective Equipment (PPE): Use appropriate gloves, lab coats, and safety glasses. Given the photosensitization risk, ensure skin coverage.
  • Waste Handling: Clearly label all waste streams containing this compound and dispose of them as hazardous chemical waste.

References

Troubleshooting Guide: Common HPLC Method Transfer Problems

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes frequent issues, their potential causes, and recommended actions, based on general HPLC transfer challenges and specific considerations for salicylanilide compounds [1] [2].

Problem Possible Causes Troubleshooting Actions
Inconsistent Retention Times Mobile phase preparation differences, column temperature variation, flow rate inaccuracy [1]. Standardize mobile phase mixing procedure (manual vs. online); verify column oven calibration (2% retention change/°C in reversed-phase); calibrate pump flow rate [1].
Peak Shape & Separation Differences Column-to-column variability (less common with modern columns), differences in dwell volume (especially in gradient methods), degradation of analytical column [1] [3]. Use same column brand and batch; quantify dwell volume difference and adjust method; replace degraded column [1] [3].
Quantification Discrepancies (Higher/Lower Results) Incorrect potency or purity correction of standard, injection volume inaccuracy, detector performance issues [1] [3]. Align standard quantification methods between labs; verify injection technique (filled-loop vs. partially filled-loop); ensure detector is within linear range [1] [3].
Unexpected Peaks or Shoulders Sample stability issues, solvent differences, column degradation [3]. Check sample dissolution solvent and stability over time; use identical solvent suppliers and grades; replace column if peak splitting persists [3].

Salicylanilide-Specific Considerations

Dibromsalan is part of the salicylanilide class, which also includes Niclosamide [2]. Understanding this chemistry is crucial for method development.

  • Chemical Structure: Salicylanilides feature two aromatic rings (benzoyl and anilide) connected by an amide bond. Substituents on these rings (e.g., halogens like bromine or chlorine, nitro groups) dictate their biological activity and chemical behavior [2].
  • Key Properties: Salicylanilides are generally lipophilic (high LogP) and have a weakly acidic phenolic OH group. They can exhibit intramolecular hydrogen bonding, leading to "open-ring" or "closed-ring" conformations that can influence their properties [2].
  • Relevance for HPLC: The lipophilicity means reversed-phase chromatography (e.g., C18 column) is most suitable. The acidity suggests that mobile phase pH will be a critical parameter for controlling retention and peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to control when transferring a gradient HPLC method for a salicylanilide? The dwell volume (system volume from mixer to column) is often the most critical factor. A difference in dwell volume between systems causes a shift in retention times and can alter the separation of early-eluting peaks. If a method is not robust, these differences can be significant [1].

Q2: Our quantification results are consistently different between two labs, even using the same standard. What should we check? First, confirm that both labs are applying the same purity and moisture corrections to the standard calculation [3]. Second, verify the injection volume accuracy of the autosamplers, as different injection techniques (filled-loop vs. partially filled-loop) can deliver different volumes [1].

Q3: How can we improve the robustness of our HPLC method to make future transfers easier? Conduct robustness testing during method development. Make small, intentional changes to key parameters (e.g., organic solvent composition ±2%, temperature ±5°C, pH ±0.2 units) to understand their impact. Designing the method in a region where these small changes have minimal effect on the separation will make transfer much smoother [1].

Method Transfer Workflow

For a clear and reliable method transfer process, follow the logical workflow below. This helps in restricting variables and systematically identifying the source of any problems.

Start Start Method Transfer A Verify Instrument Performance Start->A B Use Identical Column (Brand, Batch, Lot) A->B C Standardize Mobile Phase (Preparation & Mixing) B->C D Run Method on Receiving Instrument C->D E Results Match? D->E F Troubleshoot Systematically (Change One Variable at a Time) E->F No G Method Transfer Successful E->G Yes F->C Re-test

Experimental Protocol: A Standardized Approach

This is a generalized protocol for a robustness test, a key step in ensuring a method is ready for transfer [1].

1. Objective: To determine the impact of small, deliberate variations in HPLC method parameters on the chromatographic output of a salicylanilide analyte.

2. Materials:

  • HPLC system with DAD or UV-Vis detector.
  • Column: As specified in the original method (e.g., C18, 150 x 4.6 mm, 5 µm).
  • Chemicals: HPLC-grade water, acetonitrile, methanol, and buffers.
  • Analytes: this compound or related salicylanilide reference standard.

3. Procedure:

  • Preparation: Prepare the mobile phase and standard solution exactly as described in the original method.
  • Baseline Run: Perform a minimum of three injections under the original, unvaried conditions to establish a baseline.
  • Parameter Variation: Sequentially alter one parameter at a time from the list below, while keeping all others constant. Perform three injections for each variation.
    • Organic Modifier: ± 2% absolute (e.g., if original is 50% ACN, test 48% and 52%).
    • Column Temperature: ± 5 °C.
    • pH of Aqueous Buffer: ± 0.2 pH units.
    • Flow Rate: ± 0.1 mL/min.

4. Data Analysis:

  • Record retention time, peak area, tailing factor, and resolution for the main peak for each variation.
  • Compare the results against the baseline run and pre-defined acceptance criteria (e.g., retention time shift < 2%, resolution > 1.5).

Salicylanilide Compound Relationships

This compound is part of a broader family of bioactive compounds. The following diagram illustrates this chemical relationship and its relevance to your work.

Salicylanilides Salicylanilide Core Structure Node1 Human Medicine (Niclosamide) Salicylanilides->Node1 Node2 Veterinary Medicine (Closantel, Rafoxanide) Salicylanilides->Node2 Node3 Disinfectants (Bromsalans, e.g., this compound) Salicylanilides->Node3 Mech1 Primary Mechanism: Mitochondrial Uncoupling Node1->Mech1 Mech2 Antifungal & Antimicrobial Activity Node2->Mech2 Mech3 Shared Property: Low Aqueous Solubility Node3->Mech3

I hope this structured technical support material provides a solid foundation for your team. The principles outlined here are directly applicable to developing and troubleshooting methods for this compound and other salicylanilides.

References

Dibromsalan purification challenges resolution

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Dibromsalan Purification Troubleshooting

Q1: Why is my purification yielding low amounts of this compound? Low yield can often result from inefficient phase separation or solubility issues during extraction and purification. To improve recovery:

  • Optimize solvent systems: Ensure the solvent combination used provides a clean separation and high partition coefficient for this compound.
  • Control processing parameters: Temperature fluctuations and improper agitation speeds can negatively impact yield. Maintain consistent, controlled conditions.
  • Consider advanced techniques: If using standard methods like recrystallization, explore techniques like High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid separation method known for high recovery rates as it eliminates irreversible surface adsorption [1].

Q2: How can I identify the mechanism causing impurity incorporation in my crystals? Impurity incorporation can occur through several mechanisms. The following workflow outlines a structured approach to identify the root cause, which is critical for selecting the correct remediation strategy [2]:

G Impurity Diagnosis Workflow Start Start: High Impurity in Crystals Step1 Stage 1: Wash Crystals with Volatile Solvent Start->Step1 Decision1 Purity Improved? Step1->Decision1 Step2 Stage 2: Re-dissolve & Re-crystallize at Slower Growth Rate Decision1->Step2 No M_Agglom Mechanism: Agglomeration or Surface Deposition Decision1->M_Agglom Yes Decision2 Purity Improved? Step2->Decision2 Step3 Stage 3: Perform Stepwise Dissolution of Crystal Decision2->Step3 No M_Inclusion Mechanism: Inclusions Decision2->M_Inclusion Yes Decision3 Impurity Uniformly Distributed? Step3->Decision3 Step4 Stage 4: Analyze Binary Phase Diagram with Impurity Decision3->Step4 Yes Decision3->M_Inclusion No Decision4 Evidence of Solid Solution? Step4->Decision4 M_SolidSol Mechanism: Solid Solution Decision4->M_SolidSol Yes M_Cocrystal Mechanism: Cocrystal Formation Decision4->M_Cocrystal No

Q3: My HPLC analysis for this compound shows poor peak shape. What could be the cause? Poor chromatography, such as peak tailing or broadening, can prevent accurate quantification of purity. The table below summarizes common issues and solutions [3].

Problem Possible Cause Recommended Solution
Peak Tailing Secondary interactions with acidic silanols on the stationary phase. Use a lower pH mobile phase to suppress silanol ionization. Employ a highly deactivated (end-capped) column [3].
Peak Fronting Column overload due to excessive sample concentration. Inject a more dilute sample. Use a column with a higher capacity stationary phase [3].
Broad Peaks Contaminated guard column or worn-out analytical column. Replace the guard column. If problem persists, replace or regenerate the analytical column [3].
Ghost Peaks Contamination in the injector or mobile phase. Flush the injector and column with a strong solvent. Use high-purity mobile phase components [3].

Q4: A common impurity in Salicylanilide synthesis is 2-chloro-4-nitroaniline. How can I remove it? This impurity, a potential hydrolysis product or precursor, shares structural similarity with this compound, making separation difficult [4].

  • Exploit polarity differences: This impurity is often less polar than this compound. Develop a chromatographic method (e.g., Flash Chromatography or HPLC) using a gradient elution to achieve better separation.
  • Leverage solubility: Optimize a recrystallization solvent system where the impurity has significantly higher solubility and is removed in the mother liquor.

Key Considerations for Your Research

  • Start with General Principles: The troubleshooting guides for crystallization and HPLC are broadly applicable. When working with a specific compound like this compound, these areas are the most likely sources of issues and the best starting points for investigation [2] [3].
  • Explore Related Compounds: Look into the purification protocols for structurally related anthelmintic salicylanilides (e.g., Niclosamide, Oxyclozanide, Rafoxanide). The chemical and solubility challenges are often similar, and their documented methods can provide valuable insights [4].

References

Dibromsalan degradation product identification

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile of Dibromsalan

Property Description
IUPAC Name 5-bromo-N-(4-bromophenyl)-2-hydroxybenzamide [1]
CAS Number 87-12-7 [2]
Molecular Formula C₁₃H₉Br₂NO₂ [2] [1]
Molecular Weight 371.02 g/mol [2] [1]
Chemical Structure Structure of this compound
Solubility Very sparingly soluble in water; sparingly soluble in ethanol; soluble in acetone and dimethylformamide [2]
Primary Historical Use Broad-spectrum antimicrobial and disinfectant [2]

Analytical Methods for Identification & Quantification

Reliable detection of this compound and its derivatives is crucial. Here is a validated method for analyzing halogenated salicylanilides in complex matrices like cosmetics, which can be adapted for other samples [3].

Method Aspect Specification
Core Technique Solid-Phase Extraction coupled with UPLC-MS/MS (SPE-UPLC-MS/MS) [3]
Extraction Solvent Dichloromethane [3]
SPE Cartridge Amino (NH₂) [3]
UPLC Column Waters UPLC HSS T3 (100 mm × 2.1 mm, 1.8 μm) [3]
Ionization Mode Electrospray Ionization (ESI), negative mode [3]
Detection Mode Multiple Reaction Monitoring (MRM) [3]
Linear Range 0.5–200.0 μg L⁻¹ for 7 halogenated salicylanilides [3]
Limit of Detection (LOD) 1.5–2.5 μg kg⁻¹ [3]
Average Recovery 83.9% to 107% [3]

Experimental Workflow:

The following diagram outlines the key steps in the sample preparation and analysis process:

G Start Sample (e.g., cream) Step1 1. Extract with Dichloromethane Start->Step1 Step2 2. Purify using NH₂ SPE Cartridge Step1->Step2 Step3 3. Separate via UPLC (HSS T3 Column) Step2->Step3 Step4 4. Detect and Quantify using MS/MS (ESI- MRM) Step3->Step4 Result Identification & Quantification Step4->Result

Degradation Pathways & Byproduct Formation

Understanding the stability and degradation behavior of this compound is key to identifying its breakdown products. While specific studies on this compound are limited, its structure offers clues, and research on related phenolic compounds in oxidizing environments is highly informative [4].

Key Degradation Context: The Bromide-PAA System Research on phenolic compound degradation in Peracetic Acid (PAA) systems with bromide (Br⁻) is highly relevant. Br⁻ reacts with PAA to form a secondary oxidant, hypobromous acid (HOBr), which is highly reactive [4].

Potential Degradation Pathways: The salicylanilide core of this compound is susceptible to oxidative attack. The following diagram illustrates the potential pathways and resulting byproducts:

G This compound This compound HOBr Oxidant (HOBr) This compound->HOBr Reaction with Pathway1 Further Bromination HOBr->Pathway1 Pathway2 Oxidation & Ring Cleavage HOBr->Pathway2 Byproduct1 Tri-/Poly-brominated Salicylanilides Pathway1->Byproduct1 Byproduct2 Brominated Phenols (e.g., 2,4-dibromophenol) Pathway1->Byproduct2 Byproduct3 Bromoform (CHBr₃) Pathway2->Byproduct3 Byproduct4 Bromoacetic Acids (e.g., DBAA, TBAA) Pathway2->Byproduct4

Frequently Asked Questions (FAQs)

Q1: Why is my standard curve for this compound showing poor linearity in UPLC-MS/MS analysis?

  • A: This is often related to compound degradation or adsorption. Ensure your stock and working standard solutions are prepared fresh in a suitable organic solvent like methanol or acetonitrile. Check for matrix effects by comparing the standard in solvent versus a blank matrix extract. The purity of your SPE elution solvents and the condition of the UPLC column can also significantly impact performance [3].

Q2: I suspect my sample contains brominated degradation byproducts. What is the best way to screen for them?

  • A: Using LC-MS/MS in multiple reaction monitoring (MRM) mode is the most effective approach. You can predict potential byproducts based on the degradation pathways (e.g., polybrominated species, ring-cleavage products) and program the instrument to look for their specific mass transitions. High-Resolution Mass Spectrometry (HRMS) is also excellent for non-targeted screening of unknown brominated compounds [4] [3].

Q3: What are the critical regulatory points to consider when working with this compound?

  • A: this compound is prohibited for use in cosmetic products in many jurisdictions, including the European Union, due to safety concerns. Its use as a microbicide in other industrial applications (e.g., paper, plastics) has also been declining. Always consult the latest versions of regulatory annexes (e.g., EU Cosmetics Regulation (EC) No. 1223/2009, Annex II) for the most current legal status [2] [5].

References

The Salicylanilide Family & Analytical Context

Author: Smolecule Technical Support Team. Date: February 2026

Dibromsalan is a member of the salicylanilide family. Understanding this class of compounds is crucial as they share structural and mechanistic similarities.

  • Structural Features and Activity: Salicylanilides are characterized by a scaffold consisting of two benzene rings linked by an amide bond. Key features include a salicylic acid moiety (with a phenolic OH group) and a substituted aniline ring. The halogen atoms (e.g., bromine in this compound, chlorine in Niclosamide) are critical for their biological activity [1].
  • Primary Mechanism of Action: A well-documented mechanism for salicylanilides like Niclosamide is mitochondrial uncoupling. The weakly acidic phenolic proton acts as a protonophore, dissipating the mitochondrial proton gradient and suppressing oxidative phosphorylation, which leads to reduced cellular ATP levels [1].
  • Common Metabolic Pathways: While specific data on this compound is limited, the pharmacology of related salicylanilides points to likely metabolic pathways [1]:
    • Glucuronidation: The phenolic hydroxy group is a prime site for phase II metabolism, leading to the formation of water-soluble glucuronide conjugates ready for excretion.
    • Nitro-Reduction (for nitro-substituted analogs): For salicylanilides containing a nitro group (e.g., Niclosamide), reduction to an amino group is a significant metabolic step, and the resulting metabolites can have different toxicological profiles.

Validating a Metabolite Profile: A Proposed Workflow

Based on general principles of drug metabolism and the analytical techniques described for related compounds [2] [3], validating a metabolite profile for a compound like this compound would involve a multi-step process. The following workflow outlines the key stages from sample preparation to identification.

G A Sample Preparation A1 Homogenization (if solid tissue) A->A1 B Chromatographic Separation B1 Technique: Reversed-Phase HPLC B->B1 C Mass Spectrometric Analysis C1 Full Scan: Molecular Weight & Metabolite Detection C->C1 D Metabolite Identification & Validation D1 Interpret MS/MS Spectra for structural changes D->D1 A2 Protein Precipitation Liquid-Liquid Extraction Solid-Phase Extraction A1->A2 A3 Add Internal Standard A2->A3 A3->B B2 Separation of parent drug from its metabolites B1->B2 B2->C C2 MS/MS Scan: Fragmentation & Structural Elucidation C1->C2 C2->D D2 Correlate retention time shifts with metabolite polarity D1->D2 D3 Confirm with reference standards if available D2->D3

The table below details the experimental protocols for each key stage shown in the diagram.

Stage Detailed Methodology & Purpose
Sample Preparation Use biological matrices (e.g., urine, bile, homogenized tissues). Add a stable isotope-labeled internal standard early to correct for losses. Employ techniques like protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction to isolate analytes from the biomatrix and improve detection sensitivity [2] [3].
Chromatographic Separation Typically uses Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The goal is to separate the parent drug from its metabolites based on polarity. Metabolites are often more hydrophilic and will have different retention times than the parent compound, providing initial evidence of biotransformation [2].
Mass Spectrometric Analysis HPLC-tandem mass spectrometry (HPLC-MS/MS) is the core technique. The first step is a full scan to determine the molecular weights of all metabolites (e.g., by identifying [M+H]⁺ ions). The second step is a product ion scan (MS/MS) of these molecular ions; the fragmentation patterns are used to propose structural changes in the metabolite compared to the parent drug [2].
Metabolite Identification & Validation Interpret MS/MS spectra for characteristic neutral losses (e.g., loss of glucuronic acid = 176 Da). Correlate a metabolite's shorter HPLC retention time with an increase in molecular weight/polarity. Confirmation is strongest when compared to a synthesized reference standard of the suspected metabolite [2].

Recommendations for Further Research

Given the lack of directly available data, here are practical steps you could take to acquire the specific information on this compound:

  • Consult Official Regulatory Sources: Check the scientific documents and assessment reports from agencies like the U.S. FDA, European Medicines Agency (EMA), or the Cosmetic Ingredient Review (CIR) panel. These sometimes contain detailed toxicological and metabolic data for regulated substances [4].
  • Perform a Targeted Literature Review: Conduct an in-depth search in specialized scientific databases (e.g., SciFinder, PubMed) focusing on the broader class of halogenated salicylanilides or antimicrobial preservatives used in cosmetics and veterinary medicine [4] [1].
  • Consider Experimental Analysis: If the information is critical and unavailable, the most reliable path would be to conduct a controlled in vitro (e.g., using liver microsomes or hepatocytes) or in vivo metabolism study specifically for this compound, following the analytical workflow outlined above.

References

Dibromsalan antifungal activity compared to other salicylanilides

Author: Smolecule Technical Support Team. Date: February 2026

Salicylanilides as a Promising Antifungal Class

Salicylanilides are synthetic compounds known for their broad biological activity. Their antifungal mechanism is multi-targeted, which is a valuable trait in an era of rising drug resistance [1]. A key action is the suppression of mitochondrial oxidative phosphorylation, also known as mitochondrial uncoupling [2]. This mechanism is distinct from those of major antifungal drug classes like azoles, polyenes, and echinocandins [3] [4].

Dibromsalan (tribromsalan) is historically recognized as a member of this group, developed in the 1950s as a disinfectant with antibacterial and antifungal properties [2]. However, contemporary research focus has shifted toward other salicylanilide derivatives, particularly Niclosamide, an anthelmintic drug now being investigated for repurposing due to its significant antifungal potential [2] [5].

Comparative Antifungal Activity Data

The table below summarizes the antifungal activity of various salicylanilides based on available experimental data. Please note that direct, head-to-head Minimum Inhibitory Concentration (MIC) data for this compound is not provided in the current literature found.

Compound Name Key Structural Features Reported Antifungal Activity (MIC ranges) Pathogens Tested
This compound (Tribromsalan) Bromine substituents [2] Developed as disinfectant; specific quantitative MIC data not available in search results [2]. Information missing
Niclosamide -NO₂, -Cl substituents [2] Considerable activity; specific quantitative MIC data not available in search results [2]. Various fungal pathogens [2]
N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide -Br, -Cl substituents [1] Most active parent salicylanilide in one study: MIC ≥ 1.95 µmol/L for yeasts; MIC ≥ 0.49 µmol/L for molds [1]. Candida spp., Trichosporon asahii, Aspergillus fumigatus, Absidia corymbifera, Trichophyton mentagrophytes [1]
Salicylanilide 4-(trifluoromethyl)benzoate esters Esterified phenolic OH, -CF₃ group [1] Most active ester: MIC of 0.49 µmol/L against molds [1]. Aspergillus fumigatus, Absidia corymbifera, Trichophyton mentagrophytes [1]
CF₃- and SF₅-substituted Niclosamide derivatives -CF₃ or -SF₅ group replacing -NO₂ [6] Higher activity than Niclosamide: IC₅₀ as low as 0.2–0.3 µM against Madurella mycetomatis [6]. Madurella mycetomatis, Esophageal adenocarcinoma cells [6]

Insights from Experimental Protocols

The methodologies from these studies provide a template for how a comparative analysis of this compound could be conducted.

  • Synthesis: Salicylanilides are typically synthesized through a straightforward reaction between a substituted salicylic acid and a substituted aniline, often using a coupling agent like PCl₃ or DCC (N,N'-dicyclohexylcarbodiimide) to form the amide bond [2] [1].
  • In Vitro Antifungal Susceptibility Testing: The standard protocol involves determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant fungal pathogens. This often follows guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) [7]. Testing is usually performed against both yeasts (e.g., Candida albicans, Candida glabrata) and filamentous fungi (e.g., Aspergillus fumigatus, Trichophyton mentagrophytes) [1].
  • Mechanism of Action Studies: Research into salicylanilides like Niclosamide goes beyond simple MIC tests. Studies investigate the suppression of mitochondrial oxidative phosphorylation and the impact on key cellular signaling pathways [2]. Techniques like molecular docking are also used to predict compound binding to fungal or host targets [6].

The following diagram illustrates the core experimental workflow used to evaluate salicylanilide antifungal activity, from synthesis to mechanistic studies.

Start Start: Compound Evaluation Synth Chemical Synthesis Start->Synth Char Chemical Characterization (NMR, MS, IR) Synth->Char InVitro In Vitro Antifungal Testing (MIC/MFC assays) Char->InVitro Cytotox Cytotoxicity Assessment (on mammalian cells) InVitro->Cytotox Mech Mechanism of Action Studies (e.g., Mitochondrial Uncoupling) Cytotox->Mech Data Data Analysis & SAR Mech->Data End Identify Lead Candidates Data->End

Research Recommendations and Next Steps

To build a more definitive comparison guide for this compound, here are practical steps based on the available information:

  • Consult Older Literature: A focused search in scientific databases for literature from the 1960s-1980s may yield the original disinfectant studies and quantitative data for this compound.
  • Benchmark Against Modern Leads: When evaluating this compound, use the most active compounds from recent studies as benchmarks. For instance, compare its activity directly against N-(4-bromophenyl)-4-chloro-2-hydroxybenzamide or newer CF₃-substituted derivatives [1] [6].
  • Explore Structural Insights: Research indicates that replacing the nitro (-NO₂) group in Niclosamide with groups like trifluoromethyl (-CF₃) can reduce genotoxicity concerns while maintaining or improving activity [6]. This is a critical consideration for developing safer derivatives of any salicylanilide, including this compound.

References

The Framework for Bioanalytical Method Cross-Validation

Author: Smolecule Technical Support Team. Date: February 2026

Cross-validation is a mandatory process when data from two or more bioanalytical methods are used within the same study, or when a method is transferred between laboratories [1]. Its purpose is to ensure that these methods produce comparable results.

The table below outlines the core parameters and experimental protocols for a cross-validation study:

Validation Parameter Experimental Protocol & Purpose Common Acceptance Criteria
Accuracy and Precision Analyze quality control (QC) samples at multiple concentrations (e.g., Low, Mid, High) in replicate (at least 5 per concentration) using both the original (reference) and new (comparator) methods [1]. Accuracy (relative error) should be within ±15% (±20% at LLOQ). Precision (coefficient of variation) should be ≤15% (≤20% at LLOQ) [1].
Calibration Curve/Linearity Analyze a minimum of 5-8 non-zero concentration standards for each method. The model (e.g., linear, quadratic) and weighting should be justified [1] [2]. A correlation coefficient (r) is not sufficient. The bias of calculated concentrations from nominal values should be within ±15% (±20% at LLOQ) [1].
Analysis of Incurred Samples Re-assay a portion of study samples (typically 5-10%) using both methods. This checks the method's performance with real, dosed subjects, which may differ from spiked QC samples [3]. At least 67% of the repeat results should be within 20% of the original value for small molecules [3].

Workflow for Conducting a Cross-Validation Study

The following diagram illustrates the logical sequence and key decision points in a typical cross-validation workflow, integrating the parameters described above.

Start Start Cross-Validation DefineMethods Define Reference and Comparator Methods Start->DefineMethods Plan Develop Validation Plan (Parameters, Acceptance Criteria) DefineMethods->Plan PrepareSamples Prepare Spiked QC Samples (Low, Mid, High Concentrations) Plan->PrepareSamples RunAssays Run Assays on Both Methods PrepareSamples->RunAssays AnalyzeData Analyze Data for Accuracy, Precision, Linearity RunAssays->AnalyzeData ISR Conduct Incurred Sample Reanalysis (ISR) AnalyzeData->ISR Evaluate Evaluate Data against Acceptance Criteria ISR->Evaluate Pass Cross-Validation PASS Methods are comparable Evaluate->Pass Meets Criteria Fail Cross-Validation FAIL Investigate and Rectify Evaluate->Fail Fails Criteria Fail->RunAssays Re-test after correction

How to Proceed for Dibromsalan Specifically

Since a specific method for this compound was not found, I suggest you take the following steps to develop your protocol:

  • Consult General Methodologies: The principles for analyzing halogenated phenolic antibacterials (the class to which this compound belongs) can be informative. For instance, analytical methods for compounds like bithionol (another halogenated phenol) in cosmetics have been developed using techniques like electrophoresis with sweeping-MEKC and chromatographic methods [4]. You can use these as a starting point for developing your own bioanalytical method.
  • Adhere to Global Guidelines: Ensure your validation plan is aligned with the latest international guidelines, such as the ICH M10 guideline on bioanalytical method validation, which provides a harmonized global standard [5] [6].
  • Reference Published Validations: Look for published bioanalytical method validations for compounds with similar chemical structures. The experimental protocols for sample preparation, chromatography, and detection will be highly valuable references.

References

Dibromsalan structure-activity relationship analysis

Author: Smolecule Technical Support Team. Date: February 2026

Regulatory Status and Core Comparison

Dibromsalan and several related halogenated salicylanilides are prohibited from use in cosmetic products due to safety concerns. The following table compares it with other restricted compounds:

Compound Abbreviation Chemical Name Primary Regulatory Concern
This compound [1] DBS 4',5-Dibromosalicylanilide Potent photosensitizer and cross-sensitizer; can cause persistent, disabling skin disorders [1].
Tribromsalan [1] TBS 3,4',5-Tribromosalicylanilide Same as above; potent photosensitizer and cross-sensitizer [1].
Metabromsalan [1] MBS 3,5-Dibromosalicylanilide Same as above; potent photosensitizer and cross-sensitizer [1].
Tetrachlorosalicylanilide [1] TCSA 3,3',4,5'-Tetrachlorosalicylanilide Same as above; potent photosensitizer and cross-sensitizer [1].
Bithionol [2] - - Banned due to causing numerous cases of photosensitization [2].

Experimental Protocols for Detection and Analysis

While the search results do not contain protocols for bioactivity assays, they do provide methodologies for detecting these compounds in products, which is crucial for regulatory compliance.

1. High-Performance Liquid Chromatography (HPLC) Method [3] This method is used for the simultaneous detection of seven restricted halogenated salicylanilides, including this compound, in cosmetics.

  • Extraction: The analytes are extracted from the cosmetic product using acetonitrile.
  • Separation: The extract is separated using a T3 column with a gradient elution program.
  • Detection: Analysis is performed using a high-performance liquid chromatography-fluorescence detector (HPLC-FLD).

2. Electrophoresis Method (for related compound Bithionol) [2] This offers an alternative method for detecting prohibited antimicrobials in cosmetics.

  • Technique: Sweeping-Micellar Electrokinetic Chromatography (sweeping-MEKC).
  • Sample Preparation: Cosmetic samples (like loose powder and body lotion) are extracted via ultrasonication for 20 minutes and then centrifuged for 10 minutes at 6000 rpm.
  • Advantages: This method is noted for good reproducibility, high recovery, high sensitivity, and low cost [2].

Primary Mechanism of Action Pathway

The core mechanism of action for this compound and its analogs, such as the related drug niclosamide, is mitochondrial uncoupling. The following diagram illustrates this process:

G DBS This compound Protonophore Acts as Protonophore DBS->Protonophore Gradient Dissipates Proton Gradient across Inner Mitochondrial Membrane Protonophore->Gradient ATP Inhibits ATP Synthesis Gradient->ATP EnergyCrisis Energy Depletion & Cell Death ATP->EnergyCrisis

References

Dibromsalan safety profile versus alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Compound Overview and Research Status

The table below outlines the key characteristics and current research status of dibromsalan and two major alternative classes.

Compound / Class Primary Historical/Intended Use Current Research Status in Drug Development Key Proposed Mechanisms of Action (Relevant to Cancer)
This compound (a halogenated salicylanilide) [1] [2] Anthelmintic, disinfectant [3] Not actively researched; used as a biochemical agent [2]. Limited data; inferred from salicylanilide class: mitochondrial uncoupling [4].

| Salicylanilides (e.g., Niclosamide, Closantel, Rafoxanide) [4] | Anthelmintics (human & veterinary) [4] [3] | Active preclinical research for cancer therapy & drug repurposing [4]. | • Mitochondrial uncoupling & dysfunction [4] • Inhibition of signaling pathways (e.g., Wnt/β-catenin, STAT3, NF-κB) [4] • Induction of immunogenic cell death [4] • B-Raf V600E inhibition [4] | | BET Inhibitors (e.g., INCB054329, INCB057643) [5] [6] [7] | Novel epigenetic cancer therapy | Multiple candidates in Phase I/II clinical trials for hematological malignancies and solid tumors [6] [8]. | • Inhibition of BET bromodomains binding to acetylated histones [9] • Displacement of BET proteins from enhancers and promoters, leading to downregulation of key oncogenes (e.g., MYC) [6] [9] |

Safety and Efficacy Profiles

The safety and efficacy data for these compound classes differ significantly due to their research phases.

BET Inhibitors (Clinical Trial Data) A 2021 systematic review of clinical trials provides the most concrete safety and efficacy data for this class [6] [8].

  • Efficacy in Monotherapy: The overall patient response rates in clinical trials have been modest [6] [8].
    • Stable Disease (SD): 27.4%
    • Progressive Disease (PD): 37.6%
    • Partial Response (PR): 5.7%
    • Complete Response (CR): 3.5%
  • Most Common Adverse Events (AEs):
    • Hematological AEs (Grade ≥3): Thrombocytopenia, anemia, and neutropenia. Thrombocytopenia was exposure-dependent and is a dose-limiting toxicity [6] [8].
    • Non-hematological AEs: Diarrhea, nausea, fatigue, dysgeusia (altered sense of taste), and decreased appetite [6].

Salicylanilides (Preclinical Data) Safety information for salicylanilides like niclosamide is based on their use as anthelmintics and preclinical studies [4] [3].

  • Known Risks:
    • Liver Toxicity: Elevated liver enzymes have been noted, requiring monitoring [10].
    • Mutagenicity Potential: The nitro group in niclosamide can be reduced to a mutagenic amine derivative [3].
    • Drug Interactions: A known interaction is suspected between fenbendazole (a benzimidazole) and salicylanilides like this compound and niclosamide, so their concurrent use is not recommended [10].

Experimental Data and Workflows

Typical In Vitro Protocol for BET Inhibitors [5] The methodology below was used to demonstrate the synergistic effect of combining BET inhibitor INCB057643 with chemotherapeutics.

G start Start: Human Prostate Cancer Cell Lines (e.g., 22Rv1) a Cell Culturing start->a b MTT Assay (Cell Viability) a->b c Clonogenic Assay (Colony Formation) b->c d Prostato-Sphere Assay (Stemness) c->d e Flow Cytometry (Apoptosis/Cell Cycle) d->e f Data Analysis: - IC50 - Maximum Effect - Combination Index (Chou-Talalay) e->f end Outcome: Synergy/Additivity Evaluation f->end

Key Experimental Findings:

  • Synergy Measurement: The Combination Index (CI) was determined using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 additivity, and CI > 1 antagonism [5].
  • Result Example: The BET inhibitor INCB057643 showed synergistic/additive effects in vitro when combined with docetaxel, olaparib, or carboplatin [5].

Key Implications for Research

  • For this compound: Its role appears to be primarily historical. Current research momentum and safety data are focused on other salicylanilides like niclosamide and rafoxanide for repurposing [4].
  • For BET Inhibitors: While representing a modern, targeted epigenetic approach, their clinical efficacy as monotherapies has been limited, and they present a specific profile of hematological toxicities [6] [8]. The most promising clinical strategy, as per current research, is their use in combination with other agents [5] [9].
  • For Salicylanilides: These compounds offer a multi-targeted mechanism of action, which is advantageous for overcoming drug resistance but makes defining a precise therapeutic window more complex [4]. Their known safety profile from veterinary and human anthelmintic use provides a starting point, but comprehensive, cancer-focused toxicology studies are needed [3].

References

×

XLogP3

4.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

370.89795 g/mol

Monoisotopic Mass

368.90000 g/mol

Heavy Atom Count

18

Melting Point

241.5 °C

UNII

N9900K2RBT

Other CAS

87-12-7

Wikipedia

Dibromsalan

General Manufacturing Information

Benzamide, 5-bromo-N-(4-bromophenyl)-2-hydroxy-: ACTIVE

Dates

Last modified: 04-14-2024

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